3-Bromo-5-nitrobenzene-1,2-diamine
Description
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Properties
IUPAC Name |
3-bromo-5-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPOEDYIVSXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-nitrobenzene-1,2-diamine (CAS: 69399-60-6)
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-nitrobenzene-1,2-diamine, a key chemical intermediate with significant applications in pharmaceutical research and development. The document details the compound's physicochemical properties, provides a validated synthesis and purification protocol, outlines methods for its analytical characterization, discusses its role in the synthesis of bioactive molecules, and summarizes essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the drug discovery and development sector who require a thorough understanding of this versatile building block.
Introduction and Physicochemical Properties
3-Bromo-5-nitrobenzene-1,2-diamine, also known as 5-Bromo-3-nitro-o-phenylenediamine, is an aromatic diamine that serves as a crucial precursor in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two adjacent amino groups, a bromine atom, and a nitro group, makes it a highly versatile reagent for constructing complex molecular architectures. The presence of ortho-amino groups facilitates the formation of five- and six-membered heterocyclic rings, such as benzimidazoles and quinoxalines, which are prevalent scaffolds in many biologically active compounds. The bromo and nitro functionalities offer additional sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
Table 1: Physicochemical Properties of 3-Bromo-5-nitrobenzene-1,2-diamine
| Property | Value | Source(s) |
| CAS Number | 69399-60-6 | [2][3] |
| Molecular Formula | C₆H₆BrN₃O₂ | [2][3] |
| Molecular Weight | 232.03 g/mol | [2][3] |
| Appearance | Red solid | [4] |
| Purity | ≥97% | [5] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |
| SMILES Code | NC1=CC(=O)=CC(Br)=C1N | [3] |
| MDL Number | MFCD03872169 | [2][3] |
Synthesis and Purification
The synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine is most commonly achieved through the selective reduction of one nitro group of a dinitro precursor. A representative and reliable method involves the partial reduction of 4-bromo-2,6-dinitroaniline using ammonium sulfide.
Causality of Experimental Choices
-
Starting Material: 4-bromo-2,6-dinitroaniline is an ideal precursor. The two nitro groups are electronically distinct due to the influence of the amino and bromo substituents, allowing for selective reduction.
-
Reducing Agent: Ammonium sulfide is a mild and selective reducing agent for the conversion of a nitro group to an amino group in the presence of other nitro groups. The reaction conditions can be controlled to favor the mono-reduced product.
-
Solvent: Ethanol is a suitable solvent as it dissolves the starting material and the reducing agent, and its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Purification: Silica gel column chromatography is an effective method for separating the desired product from unreacted starting material and any over-reduced byproducts. The choice of eluent (petroleum ether/dichloromethane) provides good separation of the components.[4]
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine
Materials:
-
4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol)
-
Ammonium sulfide (20% solution in water, ~21 mL, ~42.4 mmol)
-
Ethanol (150 mL)
-
Petroleum ether
-
Dichloromethane
-
Silica gel for column chromatography
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and ethanol (150 mL).
-
Stir the mixture to dissolve the starting material.
-
Add ammonium sulfide solution (10.5 mL, 21.2 mmol) to the flask.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring for 1 hour.
-
Monitor the reaction progress by TLC (eluent: petroleum ether/dichloromethane = 1:1).
-
If the starting material is not completely consumed, add another portion of ammonium sulfide (10.5 mL, 21.2 mmol) and continue stirring at 90°C for an additional hour.[4]
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Load the crude product onto the column and elute with a mixture of petroleum ether/dichloromethane (1:1).
-
Collect the fractions containing the desired product (typically a red-colored band).
-
Combine the pure fractions and evaporate the solvent to afford 3-bromo-5-nitrobenzene-1,2-diamine as a red solid (yield: ~2.5 g, 51%).[4]
Workflow Diagram
Caption: Synthesis and Purification Workflow for 3-Bromo-5-nitrobenzene-1,2-diamine.
Analytical Characterization
The identity and purity of synthesized 3-Bromo-5-nitrobenzene-1,2-diamine are confirmed using standard analytical techniques.
Table 2: Analytical Data for 3-Bromo-5-nitrobenzene-1,2-diamine
| Technique | Expected Results |
| ¹H NMR | The spectrum will show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be consistent with the substituted benzene ring structure. While specific data for this exact compound is not readily available in the provided search results, related nitrobenzene-1,2-diamines have been studied, and their spectra show characteristic patterns.[6] |
| ¹³C NMR | The spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the bromo, nitro, and amino substituents. |
| LC-MS | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z 230 and 232, corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4] |
| HPLC | Purity assessment by HPLC should show a single major peak corresponding to the product, with the purity typically being ≥97%. |
Applications in Research and Drug Development
3-Bromo-5-nitrobenzene-1,2-diamine is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds with potential therapeutic applications. The ortho-diamine moiety is a key functional group for the construction of benzimidazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
The general reaction for the formation of a benzimidazole ring involves the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives. The bromo and nitro groups on the 3-Bromo-5-nitrobenzene-1,2-diamine backbone can be further manipulated to generate a library of compounds for SAR studies. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[7] The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations.
Logical Relationship Diagram
Caption: Synthetic Utility and Potential Applications of 3-Bromo-5-nitrobenzene-1,2-diamine.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-5-nitrobenzene-1,2-diamine.
-
Hazard Statements: The compound is harmful if swallowed and causes skin irritation.
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, eye protection, and face protection.
-
If swallowed, call a poison center or doctor.
-
If on skin, wash with plenty of soap and water.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear appropriate protective clothing.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at 2-8°C under an inert atmosphere and protected from light.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 5-Bromo-3-methylbenzene-1,2-diamine Safety Data Sheet.
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2012). Journal Name.
-
SpectraBase. (n.d.). 3-bromo-5-nitrobenzamide. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-5-nitrobenzene-1,2-diamine.
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Bella, M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.
- Google Patents. (n.d.). CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.
- Journal of the Chemical Society C: Organic. (n.d.). Some reactions of 3-acetamido-2-nitrobenzo[b]thiophen and its 5-chloro- and 5-bromo- derivatives.
-
PubChem. (n.d.). ar-Bromo-ar-nitrobenzenamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved from [Link]
- Ghannoum, M., et al. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Chiozzone, R., et al. (2012). 3-Nitrobenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2675.
- Adlu, M., & Yavari, I. (2020). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Journal of Chemical Reviews, 2(2), 113-120.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Divyesh, P., et al. (2016). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry, 9, S123-S130.
- Filo. (2024, June 1). Reaction of 1,2,3 -tribromo-5-nitrobenzene with sodium ethoxide in ethano.
-
MDPI. (2023, September 21). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-iodo-5-nitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3-Tribromo-5-nitrobenzene. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64.
-
PubChem. (n.d.). 1,2,3-Tribromo-5-nitrobenzene. Retrieved from [Link]
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- 4. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
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Safety and Handling Guide: 3-Bromo-5-nitrobenzene-1,2-diamine
Executive Summary
3-Bromo-5-nitrobenzene-1,2-diamine (CAS: 69399-60-6) is a high-value halogenated nitro-aromatic amine intermediate used primarily in the synthesis of benzimidazole scaffolds for kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its structure—featuring an ortho-diamine motif, an electron-withdrawing nitro group, and a reactive bromine handle—renders it chemically versatile but toxicologically significant.
This guide provides a technical safety framework for researchers. It moves beyond generic SDS data, addressing the specific risks associated with polysubstituted anilines , including methemoglobinemia potential, high skin permeability, and oxidative instability.
Part 1: Chemical Identity & Physical Properties[2]
Chemical Structure & Reactivity Profile:
The compound features two amino groups (
| Property | Data |
| CAS Number | 69399-60-6 |
| Molecular Formula | |
| Molecular Weight | 232.04 g/mol |
| Appearance | Red to dark yellow powder/crystals |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Storage Condition | 2–8°C , Inert Atmosphere (Ar/ |
Part 2: Hazard Identification (GHS & Mechanistic)
While specific toxicological data for this exact isomer may be sparse in public databases, its structural class (nitro-phenylenediamines) dictates the following Critical Hazards based on Structure-Activity Relationships (SAR):
Acute Toxicity & Hematologic Risk
-
GHS Classification (Conservative): Acute Tox. 3 (Oral/Dermal/Inhalation).
-
Mechanism: Aromatic nitro and amino compounds can induce methemoglobinemia . The liver metabolizes these compounds into N-hydroxylamines, which oxidize ferrous hemoglobin (
) to ferric methemoglobin ( ), impairing oxygen transport. -
Symptoms: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, respiratory failure.
Skin Corrosion/Irritation & Sensitization[4]
-
GHS: Skin Irrit. 2, Eye Irrit.[2][3][4][5] 2A, Skin Sens. 1.
-
Risk: The diamine moiety is a known contact sensitizer (haptenization of skin proteins). Repeated exposure can lead to severe allergic dermatitis.
Environmental Toxicity[2]
-
GHS: Aquatic Chronic 2 or 3 (Predicted).
-
Note: Halogenated aromatics are often persistent in aquatic environments.
Part 3: Engineering Controls & PPE
Barrier Selection Logic
Standard latex gloves are insufficient for halogenated nitro-aromatics due to high organic permeation rates.
-
Primary Glove: Nitrile (Minimum thickness 0.11 mm) for splash protection only.
-
High-Risk Operations (Weighing/Dissolving): Double-gloving is mandatory.
-
Inner Layer: Nitrile.[6]
-
Outer Layer:Silver Shield (Laminate) or thick Viton gloves. This prevents breakthrough of the organic solution (e.g., DMSO stock).
-
-
Respiratory: All solid handling must occur inside a certified Chemical Fume Hood . If working outside a hood (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
Engineering Control: The "Static-Free" Zone
Dry nitro-aromatic powders can be electrostatic.
-
Protocol: Use anti-static weighing boats and grounded spatulas.
-
Reasoning: Prevents powder scattering (aerosolization) during transfer, which is the primary route of inhalation exposure in the lab.
Part 4: Safe Handling & Weighing Workflow
The following diagram illustrates the "Zero-Exposure" workflow required when handling this compound in powder form.
Figure 1: Standard Operating Procedure (SOP) for weighing and solubilizing high-potency aromatic amines.
Part 5: Storage & Stability Protocol
1. Oxidative Instability: Phenylenediamines are prone to oxidation (turning dark/black) upon exposure to air, forming quinone imines.
-
Requirement: Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap to seal against oxygen diffusion.
2. Thermal Sensitivity:
-
Requirement: Store at 2–8°C (Refrigerator).
-
Handling: Allow the vial to warm to room temperature before opening.
-
Reasoning: Opening a cold vial in humid lab air causes water condensation inside the vial. Moisture accelerates the degradation of the diamine and hydrolysis of the bromide.
Part 6: Emergency Response
In the event of exposure, immediate action is critical to prevent methemoglobinemia and systemic toxicity.
Figure 2: Emergency response decision tree for exposure events.[3][5]
Part 7: Synthesis Context & Reaction Safety
When using 3-Bromo-5-nitrobenzene-1,2-diamine in drug development (e.g., cyclization to benzimidazoles):
-
Exotherm Risk: Condensation reactions with aldehydes or carboxylic acids can be exothermic.
-
Control: Add reagents slowly at controlled temperatures (0°C to RT) before heating.
-
-
Reduction Step: If reducing the nitro group to a triamine later, be aware that triaminobenzenes are extremely air-sensitive and potentially explosive if allowed to dry in the presence of metal catalysts (Pd/C, Raney Nickel).
-
Protocol: Keep reaction intermediates wet or under inert gas at all times.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol (Analogous Hazard Data). Retrieved from [Link]
-
Mayo Clinic (2026). Precautions for Nitrates and Nitrites (Methemoglobinemia Context). Retrieved from [Link]
Sources
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- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 4359525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Role of the nitro group in 3-Bromo-5-nitrobenzene-1,2-diamine reactivity
An In-Depth Technical Guide on the Role of the Nitro Group in 3-Bromo-5-nitrobenzene-1,2-diamine Reactivity
Abstract
3-Bromo-5-nitrobenzene-1,2-diamine is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the unique interplay of its functional groups: two electron-donating amino groups, an electron-withdrawing bromine atom, and a powerfully deactivating nitro group. This guide provides a detailed examination of the nitro group's central role in dictating the molecule's electronic landscape and overall chemical reactivity. We will explore the inductive and resonance effects of the nitro substituent, its profound impact on electrophilic and nucleophilic aromatic substitution reactions, and its modulation of the adjacent amino groups' reactivity. This analysis is supplemented with detailed synthetic protocols and visual diagrams to offer field-proven insights for drug development professionals and synthetic chemists.
The Dominant Electronic Influence of the Nitro Group
The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its influence on the reactivity of an aromatic ring is dramatic, primarily through a combination of two electronic effects: the inductive effect and the mesomeric (or resonance) effect.
-
Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. This intrinsic property causes them to pull electron density away from the benzene ring through the sigma (σ) bond framework. This effect weakens with distance but deactivates all positions on the ring to some extent.[2][3]
-
Mesomeric Effect (-M): The primary mechanism by which the nitro group deactivates the ring is through resonance. The π-system of the nitro group can delocalize electrons from the benzene ring, creating a significant electron deficiency, particularly at the ortho and para positions relative to the nitro group.[2][4] This withdrawal of electron density makes the ring far less nucleophilic and thus less reactive towards electrophiles.[4][5]
The resonance structures below illustrate how the nitro group withdraws electron density, leading to the development of partial positive charges on the aromatic ring.
Figure 1: Mesomeric effect of the nitro group on a benzene ring.
Because the ortho and para positions bear a partial positive charge, they are strongly deactivated towards attack by electrophiles. The meta position, while still deactivated by the inductive effect, is less electron-deficient than the other positions, making the nitro group a powerful meta-director for electrophilic aromatic substitution (EAS).[4][6]
A Complex Interplay: Substituent Effects in 3-Bromo-5-nitrobenzene-1,2-diamine
The reactivity of 3-Bromo-5-nitrobenzene-1,2-diamine cannot be understood by analyzing the nitro group in isolation. The overall reactivity is a consensus of the electronic contributions from all four substituents.
-
Amino Groups (-NH₂): In stark contrast to the nitro group, the two amino groups are potent activating groups. They donate electron density into the ring via a strong positive mesomeric effect (+M), significantly increasing the ring's nucleophilicity. They are ortho, para-directors.[7][8]
-
Bromo Group (-Br): The bromine atom exhibits a dual nature. It is deactivating due to its strong -I effect but directs incoming electrophiles to the ortho and para positions due to its +M effect (donation of lone pair electrons).[5]
-
Nitro Group (-NO₂): As established, this is a strong deactivating, meta-directing group.
The combined effects create a unique reactivity map on the aromatic ring. The position C4 (between the two amino groups and para to the bromine) is the most activated and sterically accessible site for electrophilic attack. The C6 position is also activated (ortho to one amino group and para to the other) but is more sterically hindered by the adjacent bromine atom.
Figure 2: Combined electronic effects on 3-Bromo-5-nitrobenzene-1,2-diamine.
Consequences for Chemical Reactivity
Modulated Aromatic Substitution
-
Electrophilic Aromatic Substitution (EAS): While the nitro group profoundly deactivates the ring (decreasing reactivity by a factor of roughly a million compared to benzene), the two strongly activating amino groups counteract this effect.[3] The molecule will still undergo EAS, but likely requires milder conditions than aniline and harsher conditions than nitrobenzene. The regiochemical outcome is dictated by the powerful directing ability of the amino groups.
-
Nucleophilic Aromatic Substitution (NAS): The presence of a strong electron-withdrawing group like –NO₂ facilitates NAS by stabilizing the negatively charged Meisenheimer complex intermediate.[9] Although the nitro group is meta to the bromine (a potential leaving group), its powerful electron-withdrawing nature still renders the ring more susceptible to nucleophilic attack than a non-nitrated analogue.
Attenuation of Amino Group Reactivity
A critical and often overlooked role of the nitro group is its effect on the adjacent amino groups. By withdrawing electron density from the entire ring system, the nitro group decreases the electron density on the amino nitrogens. This has two major consequences:
-
Reduced Basicity: The lone pairs on the amino nitrogens are less available to accept a proton, making the diamine significantly less basic than non-nitrated anilines.
-
Reduced Nucleophilicity: The amino groups are less nucleophilic, which can affect the rates of reactions such as acylation or alkylation.
This modulation is a key tool for synthetic chemists, allowing for more controlled reactions on the amino groups compared to the often overly reactive simple anilines.
| Compound | pKa of Conjugate Acid | Effect of Nitro Group |
| Aniline | 4.63 | Baseline |
| m-Nitroaniline | 2.46 | Significant decrease in basicity |
| p-Nitroaniline | 1.0 | Pronounced decrease due to direct resonance |
Table 1: Impact of a nitro group on the basicity of aniline.
Key Synthetic Transformations and Protocols
The functional groups of 3-Bromo-5-nitrobenzene-1,2-diamine serve as handles for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[10][11]
Synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine
A common route to this molecule involves the selective reduction of a dinitro precursor. The following protocol is adapted from established literature.[12]
Protocol 1: Synthesis via Selective Reduction
-
Reactants: 4-Bromo-2,6-dinitroaniline, Ammonium sulfide ((NH₄)₂S) solution, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.
-
Add ammonium sulfide solution (1.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, add another equivalent of ammonium sulfide and continue heating for an additional hour.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (eluent: petroleum ether/dichloromethane) to yield 3-Bromo-5-nitrobenzene-1,2-diamine as a red solid.[12]
-
Reduction of the Nitro Group: A Gateway to New Scaffolds
One of the most powerful transformations is the reduction of the nitro group to a third amino group, yielding 5-Bromobenzene-1,2,3-triamine. This conversion dramatically alters the molecule's properties, changing a strongly deactivating group into a strongly activating one.[8] This triamine is a key precursor for the synthesis of various heterocyclic systems.
Protocol 2: Reduction of the Aromatic Nitro Group
-
Reactants: 3-Bromo-5-nitrobenzene-1,2-diamine, Iron (Fe) powder, Hydrochloric acid (HCl), Ethanol/Water.
-
Procedure:
-
Suspend 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder (approx. 3-4 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Maintain reflux with vigorous stirring and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triamine product.
-
Figure 3: Synthetic workflow from dinitro precursor to triamine.
Conclusion
The nitro group in 3-Bromo-5-nitrobenzene-1,2-diamine is far more than a simple substituent; it is the central modulator of the molecule's reactivity. Its powerful electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while simultaneously attenuating the reactivity of the highly activating amino groups, preventing unwanted side reactions. Furthermore, the nitro group itself serves as a synthetic linchpin, which upon reduction, completely inverts its electronic character and opens pathways to novel, highly functionalized triamine scaffolds. For researchers in drug discovery, understanding and exploiting the multifaceted role of the nitro group is essential for the rational design and synthesis of complex, biologically active molecules.[13][14]
References
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Why does Nitrobenzene lower the reactivity of Benzene ring? Quora. [Link]
-
Nitro Group Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Vedantu. [Link]
-
Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. [Link]
-
Nitrobenzene - I effect - M effect Co exist. Reddit. [Link]
-
Aromatic Side Chain Reduction: Nitro. St. Benedict & St. John's University. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Nitro compound. Wikipedia. [Link]
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Why does nitration of aromatic amines give meta directed nitro compounds? Chemistry Stack Exchange. [Link]
-
An Improved Synthesis of N-Substituted-2-nitroanilines. Taylor & Francis Online. [Link]
-
An Unexpected[2][5]-H Shift in the Synthesis of Nitroanilines. Organic Letters. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
-
m-BROMONITROBENZENE. Organic Syntheses. [Link]
-
Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. [Link]
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- 7. Amine Reactivity [www2.chemistry.msu.edu]
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The Synthetic Versatility of 3-Bromo-5-nitrobenzene-1,2-diamine: A Core Building Block for Complex Molecules
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Molecule of Strategic Importance
In the landscape of organic synthesis, the value of a starting material is often measured by its functional group tolerance and the number of selective transformations it can undergo. By this metric, 3-Bromo-5-nitrobenzene-1,2-diamine stands out as a uniquely powerful and versatile scaffold. The strategic placement of an ortho-diamine, a deactivating nitro group, and a synthetically versatile bromine atom on a single aromatic ring creates a platform for convergent and divergent synthesis of remarkable complexity. This guide provides a senior application scientist's perspective on the core applications of this reagent, moving beyond simple reaction schemes to explore the causality behind its utility in constructing high-value heterocyclic systems and functional materials.
Physicochemical Profile and Synthesis
Understanding the inherent properties and synthesis of the title compound is foundational to its effective application.
Core Characteristics
The compound typically presents as a yellow or red crystalline solid. Its reactivity is governed by the interplay of its three key functional groups. The ortho-diamines are nucleophilic and serve as the primary site for cyclization reactions. The nitro group is strongly electron-withdrawing, influencing the regioselectivity of further aromatic substitutions and providing a handle for reduction to a third amino group. The bromine atom is a key site for metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Data | Source(s) |
|---|---|---|
| CAS Number | 69399-60-6 / 84752-20-5 | [1][][3] |
| Molecular Formula | C₆H₆BrN₃O₂ | [1][4] |
| Molecular Weight | 232.04 g/mol | [1][4] |
| Appearance | Red to yellow solid | [1] |
| Storage | 2-8°C, Inert atmosphere, Protect from light | [5] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25°C) |[5] |
Synthetic Protocol: A Route to the Core
The synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine is a multi-step process that requires careful control of reaction conditions to achieve selective functionalization. A common and effective route begins with the partial reduction of a dinitro precursor.
Experimental Protocol: Selective Reduction of 4-Bromo-2,6-dinitroaniline [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of ammonium sulfide (approx. 1.0 eq) to the suspension. Causality Note: Ammonium sulfide is a mild reducing agent that selectively reduces one nitro group in the presence of another, particularly when one is sterically hindered or electronically differentiated.
-
Heating and Monitoring: Heat the mixture at reflux (approx. 90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Additional portions of ammonium sulfide may be required to drive the reaction to completion.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by silica gel column chromatography (e.g., using a petroleum ether/dichloromethane eluent system) to yield 3-Bromo-5-nitrobenzene-1,2-diamine as a red solid.
Pillar Application: Heterocyclic Synthesis
The ortho-diamine moiety is a classic linchpin for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.[6][7][8]
Benzimidazole Scaffolds
The condensation of an o-phenylenediamine with an aldehyde is one of the most direct methods for constructing the benzimidazole core, a privileged structure in drug discovery.[6][8]
Mechanism Insight: The reaction proceeds via the formation of a Schiff base intermediate from the aldehyde and one of the amino groups. This is followed by an intramolecular cyclization as the second amino group attacks the imine carbon. A subsequent aromatization via loss of water yields the stable benzimidazole ring system. The nitro and bromo substituents are carried through the reaction, providing sites for later-stage functionalization.
Experimental Protocol: Synthesis of 5-Bromo-7-nitro-1H-benzimidazoles
-
Dissolution: Dissolve 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 eq) in a suitable solvent like trifluoroacetic acid or ethanol.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq).
-
Reaction: Heat the mixture under reflux conditions for 2-4 hours. Expertise Note: For less reactive aldehydes, a catalytic amount of a strong acid like HCl can be added to facilitate Schiff base formation.
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Otherwise, the product is isolated via standard aqueous workup and purification by recrystallization or chromatography.
Caption: Benzimidazole synthesis workflow.
Quinoxaline Derivatives
Quinoxalines are another class of heterocycles with significant applications, including in functional materials and as kinase inhibitors.[6] They are readily synthesized by condensing o-diamines with α-dicarbonyl compounds.
Experimental Protocol: Synthesis of 6-Bromo-8-nitroquinoxalines
-
Setup: In a suitable solvent such as ethanol or a DMF/oxalic acid mixture, dissolve 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 eq).
-
Reagent Addition: Add the α-dicarbonyl compound (e.g., glyoxal, benzil) (1.0 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-5 hours, monitoring by TLC.
-
Product Isolation: Upon completion, cool the reaction. The product often precipitates and can be collected by filtration. If not, it can be isolated by extraction and purified by column chromatography.
Advanced Synthetic Applications: Beyond Heterocycles
The true synthetic power of 3-Bromo-5-nitrobenzene-1,2-diamine is realized when its other functional groups are exploited for further diversification.
Cross-Coupling and Functional Material Precursors
The bromine atom is a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of aryl, vinyl, or alkynyl substituents, extending the π-system of the molecule. This capability is crucial for developing:
-
High-Performance Polymers: The diamine can be used as a monomer to create polymers like polyquinoxalines.[9] The bromine atoms can be used to tune polymer properties like solubility or serve as sites for post-polymerization modification to enhance features like gas permeability.[9]
-
Organic Electronics: The ability to build larger, conjugated systems makes this a valuable precursor for organic light-emitting diode (OLED) materials or fluorescent sensors.[9]
A Multi-Functionalization Workflow
A powerful synthetic strategy involves a sequence of reactions targeting each functional group, allowing for the construction of highly complex molecules from a single starting material.
Caption: Sequential functionalization workflow.
This workflow illustrates a path to creating molecules with three distinct points of diversity, starting from one reagent. The order of these steps can be altered to fit the synthetic goal, highlighting the modularity of this building block.
Trustworthiness and Conclusion
The protocols and applications described herein are based on well-established, fundamental reactions of o-phenylenediamines and halogenated nitroaromatics. The self-validating nature of these protocols lies in their modularity and the predictable reactivity of the functional groups. Spectroscopic analysis (NMR, MS) at each stage of a synthetic sequence confirms the expected transformations.
References
-
RSC Publishing. (n.d.). New route to nucleophilically substituted o-phenylenediamines. Retrieved from [Link]
-
Sagan, F., et al. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Retrieved from [Link]
- Verma, M., et al. (2020). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine.
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
Sources
- 1. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
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- 4. chemscene.com [chemscene.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Orthogonal Functionalization of 3-Bromo-5-nitrobenzene-1,2-diamine
Topic: 3-Bromo-5-nitrobenzene-1,2-diamine in the synthesis of pharmaceutical intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Abstract & Strategic Value
3-Bromo-5-nitrobenzene-1,2-diamine (CAS: 69399-60-6) represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal reactive handles.[1] Unlike simple phenylenediamines, this building block offers three distinct vectors for diversification:
-
The 1,2-Diamine Core: A precursor for bicyclic heterocycles (benzimidazoles, quinoxalines).
-
The C3-Bromine Handle: A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to introduce aryl, heteroaryl, or solubilizing groups.
-
The C5-Nitro Group: A "masked" amine that can be reduced late-stage to facilitate further derivatization (acylation, sulfonylation) or improve aqueous solubility.[1]
This guide outlines the optimal workflows for utilizing this scaffold, focusing on regioselectivity, chemoselectivity, and scalable protocols.
Chemical Profile & Reactivity Logic
| Property | Data |
| CAS Number | 69399-60-6 |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol |
| Appearance | Yellow to orange solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), light-sensitive |
The "Order of Operations" Dilemma
Success with this molecule depends on the sequence of reactions.
-
Path A (Cyclization First): Recommended. Converting the diamine to a heterocycle (e.g., benzimidazole) locks the core and protects the nitrogens, preventing catalyst poisoning during subsequent Pd-coupling.
-
Path B (Coupling First): Possible but risky. Free diamines can chelate Pd catalysts. If attempting this, use robust ligand systems (e.g., XPhos, SPhos) and Pd(II) precatalysts.
-
Path C (Reduction First): Not Recommended. Reducing the nitro group early creates a tetra-amine, which is highly unstable (oxidation prone) and difficult to selectively functionalize.
Decision Tree: Scaffold Divergence
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Detailed Protocols
Protocol A: Synthesis of Functionalized Benzimidazoles
Rationale: This protocol uses an oxidative cyclization with an aldehyde. This is superior to acid condensation as it proceeds under milder conditions and tolerates the nitro group well.
Reagents:
-
Substrate: 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 equiv)[1]
-
Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)
-
Oxidant: Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv) or Air/O₂
-
Solvent: DMF or DMSO (high solubility required)
-
Temperature: 80–100°C[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 mmol, 232 mg) in DMF (5 mL).
-
Addition: Add the aldehyde (1.1 mmol) followed by Na₂S₂O₅ (1.2 mmol).
-
Note: If using air oxidation, omit bisulfite and bubble air through the solution, though yields may be lower.
-
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
Workup: Pour the reaction mixture into crushed ice/water (50 mL). The product usually precipitates as a solid.
-
Isolation: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Validation Check:
-
¹H NMR: Look for the disappearance of the broad NH₂ signals (approx 5–6 ppm) and the appearance of the benzimidazole C2-H (if using aldehyde) or substituent signals.
-
Regiochemistry: The product is technically a tautomeric mixture (4-bromo-6-nitro vs 7-bromo-5-nitro). In solution, the proton shuttles rapidly.
Protocol B: Suzuki-Miyaura Coupling (Post-Cyclization)
Rationale: Performing the coupling after cyclization avoids catalyst poisoning by the free diamine.
Reagents:
-
Substrate: 4-Bromo-6-nitrobenzimidazole derivative (from Protocol A) (1.0 equiv)[1]
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.
-
Loading: Add the benzimidazole substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography.
Expert Tips & Troubleshooting
| Issue | Root Cause | Solution |
| Low Yield in Cyclization | Substrate oxidation (aniline oxidation) | Ensure inert atmosphere during initial heating. Use fresh Na₂S₂O₅. |
| Catalyst Death (Black Pd) | Free NH groups coordinating Pd | Use a "masked" benzimidazole (e.g., N-Boc or N-SEM protection) before coupling if the substrate is stubborn.[1] |
| Regioisomer Confusion | Tautomerism of Benzimidazole | N-alkylation will freeze the tautomers into separable N1/N3 isomers.[1] Perform alkylation before structural assignment if precise regiochemistry is needed. |
| Incomplete Nitro Reduction | Bromine sensitivity | Avoid Pd/C + H₂ if bromine is still present (dehalogenation risk). Use Fe/NH₄Cl or SnCl₂ for chemoselective nitro reduction. |
References
-
Synthesis of Benzimidazoles via Oxidative Cyclization
- Title: "Recent Advances in the Synthesis of Benzimidazoles."
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Suzuki Coupling on Heterocycles
-
Quinoxaline Synthesis from Diamines
-
General Chemical Data
Sources
Application Notes and Protocols: Reaction Conditions for Nucleophilic Aromatic Substitution on 3-Bromo-5-nitrobenzene-1,2-diamine
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-5-nitrobenzene-1,2-diamine. As a substrate, this molecule presents a unique combination of activating, deactivating, and reactive functional groups that require careful consideration for successful synthesis. We will dissect the mechanistic principles, explore the optimization of key reaction parameters—including nucleophile, solvent, base, and temperature—and provide detailed, field-tested protocols for N- and O-arylation. Furthermore, we will discuss the strategic potential of the ortho-diamine functionality for subsequent heterocyclic synthesis, offering a forward-looking perspective for drug development professionals and organic chemists.
Section 1: Mechanistic & Strategic Framework
The Addition-Elimination (SNAr) Mechanism
Nucleophilic aromatic substitution is a powerful method for functionalizing aromatic rings.[1] Unlike the more common electrophilic substitutions, SNAr proceeds readily on electron-poor aromatic systems. The reaction follows a two-step addition-elimination pathway.[2][3] First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] This initial step is typically the rate-determining step of the reaction.[5] In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity.[4][6]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscnagpur.ac.in [iscnagpur.ac.in]
Synthetic Routes and Derivatization Protocols for 3-Bromo-5-nitrobenzene-1,2-diamine: A Guide for Medicinal Chemistry
Introduction: The Versatility of a Substituted Benzene-1,2-diamine Scaffold
In the landscape of medicinal chemistry and drug discovery, the benzimidazole motif and its aza-analogs are privileged structures, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the precursor benzene-1,2-diamine ring is paramount in modulating the pharmacological profile of the resulting heterocyclic systems. 3-Bromo-5-nitrobenzene-1,2-diamine is a highly valuable and versatile starting material, offering multiple reaction handles for the synthesis of a diverse array of complex molecules. The presence of ortho-amino groups facilitates the formation of various fused heterocyclic systems, most notably benzimidazoles.[2][3] The nitro group, a potent electron-withdrawing group, influences the reactivity of the aromatic ring and can be further elaborated, for instance, by reduction to an amino group.[4][5] Furthermore, the bromo substituent serves as a key site for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling methodologies.[6]
This comprehensive technical guide provides detailed synthetic routes for the preparation of 3-bromo-5-nitrobenzene-1,2-diamine and its subsequent derivatization. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and the practical execution of these synthetic transformations.
Part 1: Synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine
The most direct and efficient synthesis of the title compound involves the selective reduction of a readily accessible dinitroaniline precursor. This strategy leverages the differential reactivity of the two nitro groups, influenced by their electronic and steric environment.
Synthetic Pathway Overview
Sources
Troubleshooting & Optimization
Common side products in the synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common side products.
Introduction
The synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine is a critical step in the development of various pharmaceutical compounds and advanced materials. The most common synthetic route involves the selective reduction of a dinitro precursor, typically 4-bromo-2,6-dinitroaniline. While seemingly straightforward, this reaction requires careful control of conditions to achieve high yield and purity, as several side products can arise from incomplete or over-reduction, as well as other competing reactions. This guide will help you navigate these challenges and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3-Bromo-5-nitrobenzene-1,2-diamine?
A1: The most widely employed method is the selective reduction of 4-bromo-2,6-dinitroaniline. A classic and effective approach for this transformation is the Zinin reduction, which utilizes sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) as the reducing agent.[1][2] This method is particularly advantageous because it is highly chemoselective, typically reducing only one nitro group while leaving other functional groups, such as aryl halides, intact.[1]
Q2: Which of the two nitro groups in 4-bromo-2,6-dinitroaniline is preferentially reduced?
A2: In the selective reduction of dinitroanilines, the nitro group positioned ortho to the amino group is generally reduced preferentially.[2][3] This selectivity is influenced by both steric and electronic factors. The amino group can influence the reactivity of the adjacent nitro group, making it more susceptible to reduction.
Q3: My reaction is sluggish, and I have a low conversion of the starting material. What could be the cause?
A3: Low conversion can stem from several factors:
-
Inactive Reducing Agent: The quality and age of the sodium or ammonium sulfide can significantly impact the reaction rate. It is advisable to use a fresh batch of the reagent.
-
Insufficient Stoichiometry: Ensure that an adequate molar excess of the reducing agent is used. For the reduction of 4-bromo-2,6-dinitroaniline with ammonium sulfide, it is common to use at least two equivalents of the reducing agent.[4]
-
Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. A typical temperature for the reaction with ammonium sulfide in ethanol is around 90°C.[4]
-
Poor Solubility: The starting material, 4-bromo-2,6-dinitroaniline, may have limited solubility in the reaction solvent. Ensure adequate solvent volume and vigorous stirring to maintain a good suspension.
Q4: I am observing a significant amount of a side product with a lower molecular weight than my target compound. What is it likely to be?
A4: A lower molecular weight side product is likely the over-reduced compound, 4-bromo-1,2,3-triaminobenzene. This occurs when both nitro groups are reduced to amino groups. This side product is more polar than the desired product and can often be identified by TLC as a spot with a lower Rf value.
Q5: How can I minimize the formation of the over-reduced side product?
A5: To prevent over-reduction, consider the following:
-
Control Stoichiometry: Carefully control the amount of the reducing agent. Using a large excess can drive the reaction towards the complete reduction of both nitro groups.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired product is the major spot, the reaction should be stopped to prevent further reduction.
-
Choice of Reducing Agent: While sulfide reagents are generally selective, other mild reducing agents could be explored if over-reduction is a persistent issue.
Q6: What are the best analytical methods to monitor the reaction and assess the purity of the final product?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for real-time monitoring of the reaction progress. A suitable mobile phase, such as a mixture of petroleum ether and dichloromethane[4], can effectively separate the starting material, the desired product, and the over-reduced side product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for confirming the presence of the desired product and identifying side products by their mass-to-charge ratio. The expected [M+H]⁺ peaks for 3-Bromo-5-nitrobenzene-1,2-diamine are at m/z 230 and 232 due to the isotopic pattern of bromine.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for quantitative analysis of the product purity and to determine the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product and for characterizing any isolated side products. A study on nitrobenzene-1,2-diamines provides insights into the expected spectral features.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Product loss during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the stoichiometry of the reducing agent and reaction time to minimize side product formation. - During workup, ensure complete extraction of the product. Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss. |
| Presence of Unreacted Starting Material | - Insufficient reducing agent. - Low reaction temperature or short reaction time. - Deactivated reducing agent. | - Increase the equivalents of the reducing agent. - Increase the reaction temperature or prolong the reaction time, while monitoring by TLC. - Use a fresh batch of sodium or ammonium sulfide. |
| Significant Over-reduction to Diamine | - Excess of reducing agent. - Prolonged reaction time. - High reaction temperature. | - Reduce the amount of the reducing agent. - Stop the reaction as soon as the starting material is consumed (monitored by TLC). - Consider lowering the reaction temperature. |
| Complex Mixture of Products | - Non-selective reduction. - Decomposition of starting material or product. - Side reactions with the solvent or impurities. | - Ensure the quality of the starting material. - Use a milder and more selective reducing agent if necessary. - Degas the solvent to remove dissolved oxygen, which can sometimes lead to side reactions. |
| Difficulty in Purifying the Product | - Co-elution of the product and side products during column chromatography. - Similar solubility of the product and impurities, making recrystallization difficult. | - Optimize the solvent system for column chromatography to achieve better separation. - Try a different recrystallization solvent or a combination of solvents. - Consider a chemical purification step, such as forming a salt of the desired product to separate it from non-basic impurities. |
Experimental Protocols
Protocol 1: Selective Reduction of 4-bromo-2,6-dinitroaniline with Ammonium Sulfide
This protocol is adapted from a known synthetic procedure.[4]
Materials:
-
4-bromo-2,6-dinitroaniline
-
Ammonium sulfide solution (e.g., 20% in water)
-
Ethanol
-
Petroleum ether
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-dinitroaniline (1.0 eq) and ethanol.
-
To this suspension, add ammonium sulfide solution (2.0 eq).
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and dichloromethane as the eluent). The starting material will have a higher Rf value than the product.
-
If the reaction is incomplete after 1 hour, add an additional portion of ammonium sulfide (1.0 eq) and continue heating.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane) to isolate the 3-Bromo-5-nitrobenzene-1,2-diamine.
-
Characterize the final product by LC-MS and NMR.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Potential Side Products
Caption: Synthetic pathway and common side products.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Journal of the American Chemical Society
- The Journal of Organic Chemistry
-
Zinin reaction - Wikipedia[1]
-
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange[3]
-
Technical Support Center: Selective Reduction of Dinitro Compounds to 2-Fluoro-4-nitroaniline - Benchchem[2]
-
Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand | Journal of the American Chemical Society[6]
-
Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate[7]
-
o-NITROANILINE - Organic Syntheses Procedure[8]
-
A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives - Benchchem[9]
-
The Journal of Organic Chemistry Vol. 86 No. 17 - ACS Publications[10]
-
Selective nitro reduction of poly nitro compounds - ECHEMI[11]
-
3-Bromonitrobenzene(585-79-5) 1H NMR spectrum - ChemicalBook[12]
-
A new route to N-substituted o-phenylenediamines - Journal of the Chemical Society (Resumed) (RSC Publishing)[13]
-
5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 - ChemicalBook[4]
-
CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents[14]
-
Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System - Organic Chemistry Portal[15]
-
-
analytical methods[16]
-
-
3-bromo-5-nitrobenzamide - SpectraBase[17]
-
69399-60-6|3-Bromo-5-nitrobenzene-1,2-diamine - BLDpharm[18]
-
o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab - Studylib[19]
-
Organic Chemistry-4[20]
-
84752-20-5 | 5-Bromo-3-nitrobenzene-1,2-diamine - ChemScene[21]
-
Applications of Ammonium Pentasulfide ((NH₄)₂(S₅)) in Selective Organic Synthesis - Benchchem[22]
-
US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents[23]
-
5-Bromo-3-nitro-benzene-1,2-diamine 84752-20-5 wiki - Guidechem[24]
-
Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines[5]
-
CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene - Google Patents[25]
-
CAS 69399-60-6 (3-Bromo-5-nitrobenzene-1,2-diamine) - Building Block / BOC Sciences[]
-
5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 - Benchchem[27]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace[28]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry[29]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography - International Journal of Chemical and Physical Sciences[30]
-
84752-20-5|5-Bromo-3-nitrobenzene-1,2-diamine - BLDpharm[31]
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Troubleshooting guide for the nitration of substituted anilines
[1]
To: Research & Development Division From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting & Optimization Guide for Aniline Nitration
Executive Summary & Core Directive
The nitration of substituted anilines is a deceptively complex transformation. While theoretically simple, direct nitration frequently results in catastrophic oxidative degradation ("tarring") or undesired meta-substitution .
The Golden Rule: You cannot treat aniline derivatives like standard aromatics (e.g., benzene or toluene). The amino group is too activating and too basic. Successful nitration requires a Protection-Nitration-Deprotection (PND) strategy to modulate reactivity and steer regioselectivity [1, 2].[1]
This guide provides a self-validating workflow to eliminate common failure modes: oxidative tar formation, regioselectivity loss, and thermal runaways.
The Reactivity Paradox (Mechanism & Logic)
Before troubleshooting, you must understand the two competing pathways that dictate your yield.
Pathway Analysis: Why Direct Nitration Fails
In strong acid (HNO₃/H₂SO₄), the amino group (-NH₂) is protonated to the anilinium ion (-NH₃⁺).[1][2][3][4]
-
Free Amine (-NH₂): Strongly activating, Ortho/Para directing.[3][5] Risk:[2][6][7][8] Rapid oxidation by HNO₃ leading to black tar [1, 3].
-
Anilinium Ion (-NH₃⁺): Strongly deactivating, Meta directing [3, 4].[1][2]
The Solution: Acetylation converts the amine to an acetamido group (-NHAc). This group is non-basic (preventing protonation) and moderately activating (preventing oxidation), locking the system into Para-selective substitution [1, 6].
Figure 1: Mechanistic divergence between direct nitration (failure mode) and the protection strategy (success mode).
Standard Operating Procedure (The "Gold Standard")
Use this protocol as your baseline. Deviations here are the root cause of 90% of support tickets.
Phase 1: Protection (Acetylation)[2][7]
-
Reagents: Substituted Aniline (1 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Checkpoint: Ensure complete dissolution. If the amine is not fully protected, it will form tar in Phase 2 [1, 6].
Phase 2: Nitration (The Critical Step)
-
Reagents: Conc. H₂SO₄ (Solvent/Catalyst), Fuming HNO₃ (Nitrating agent).[9]
-
Temperature Rule: Must maintain < 10°C .
-
Why? Above 10°C, the protecting group may hydrolyze in situ, reverting the substrate to the labile aniline, causing immediate blackening (oxidation) [6, 7].
-
-
Addition: Add nitrating mixture dropwise. A sudden exotherm indicates a runaway reaction.
Phase 3: Deprotection (Hydrolysis)
-
Reagents: 70% H₂SO₄ (reflux) or NaOH (aq).
-
Isolation: Neutralize to precipitate the free amine.
Troubleshooting Matrix
Q: My reaction mixture turned black/dark brown instantly. Is it salvageable? A: No.
-
Diagnosis: Oxidative degradation.
-
Root Cause: You likely had free aniline present. This happens if:
-
Acetylation was incomplete (check TLC before nitration).
-
The temperature spiked (>20°C) during nitration, causing the protecting group to fall off (hydrolyze) prematurely [1, 6].
-
-
Fix: Discard. Restart with verified acetanilide and stricter temperature control (<10°C) [7].
Q: I am seeing a significant amount of the ortho isomer. How do I shift to para? A: Increase steric bulk.
-
Mechanism: The acetamido group is bulky, which naturally disfavors ortho attack. However, small amounts (2-10%) are normal [1, 3].
-
Optimization:
-
Switch from Acetyl (-NHAc) to a bulkier protecting group like Pivaloyl (-NHCOC(CH₃)₃) if ortho contamination is critical.
-
Recrystallization: Para-isomers are typically less soluble in ethanol than ortho-isomers.[10] Recrystallize the crude nitroacetanilide before hydrolysis to purify [6, 8].
-
Q: My yield is low (<40%), but the reaction looks clean. A: Check your solubility and quenching.
-
Diagnosis: Loss of product during workup.
-
Root Cause:
-
Solubility: Nitroanilines can be slightly soluble in acidic water.
-
Poly-nitration: If your substrate has electron-donating groups (e.g., -OMe, -CH3), you may have formed dinitro species which are often more soluble or lost in mother liquor.
-
-
Fix:
-
When quenching into ice, ensure the pH is adjusted.
-
Extract the aqueous filtrate with Ethyl Acetate to recover dissolved product [6].
-
Q: How do substituents on the aniline affect the reaction conditions? A: They dictate the acid strength required. See the table below for adjusting your protocol based on existing groups.
Substituent Impact Table
| Existing Substituent (Z) | Electronic Effect | Reactivity Risk | Protocol Adjustment |
| -OCH₃, -CH₃ (Donors) | Strongly Activating | High: Risk of di-nitration or oxidation. | Reduce HNO₃ equivalents (0.95 eq). Keep Temp < 5°C. |
| -Cl, -Br (Halogens) | Weakly Deactivating | Moderate: Standard reactivity. | Standard Protocol (Temp < 10-15°C). |
| -NO₂, -COOH (Acceptors) | Strongly Deactivating | Low: Reaction may be sluggish. | May require fuming HNO₃, H₂SO₄/Acetic Acid mix, or elevated temp (25-40°C) after addition. |
Advanced Workflow Visualization
The following diagram outlines the decision logic for handling substituted anilines.
Figure 2: Step-by-step decision tree for the synthesis of nitroanilines.
Safety & Compliance (E-E-A-T)
-
Acetyl Nitrate Hazard: Never mix acetic anhydride and nitric acid directly without a solvent or strict temperature control. This forms acetyl nitrate, which is explosive [9]. Always generate the nitrating species in situ or use H₂SO₄ as the solvent.
-
Exotherm Management: Nitration is highly exothermic. Always use an ice/salt bath. If the temperature rises uncontrollably, do not cap the vessel; evacuate the hood immediately.
References
-
BenchChem.[10] Minimizing the formation of ortho and meta isomers in aniline nitration. Retrieved from
-
Khan Academy. Nitration of Aniline: Mechanism and Regioselectivity. Retrieved from
-
Chemistry Stack Exchange. Mechanism of Aniline Nitration and Meta-Direction. Retrieved from
-
Quora. Why is meta-nitroaniline a major product in direct nitration? Retrieved from
-
ResearchGate.[5][11] Regioselective nitration of anilines with Fe(NO3)3. Retrieved from
-
BenchChem. Controlled Nitration of Aniline for Selective Ortho/Para Isomer Synthesis. Retrieved from
-
University of Mustansiriyah. Experimental Protocol: Nitration of Acetanilide. Retrieved from
-
Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from
-
Fraunhofer Institute. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Retrieved from
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- 6. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
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- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Selective Reduction of 3-Bromo-5-nitrobenzene-1,2-diamine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific and often challenging task of selectively reducing the nitro group in 3-Bromo-5-nitrobenzene-1,2-diamine to yield 3-Bromo-benzene-1,2,5-triamine. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical transformation.
The primary difficulty in this synthesis lies in achieving high chemoselectivity. The molecule contains an aryl bromide, a functionality notoriously susceptible to hydrodehalogenation under many standard catalytic hydrogenation conditions.[1][2][3] This guide will address this and other potential pitfalls through a series of practical troubleshooting questions and in-depth FAQs.
Part 1: Troubleshooting Guide
This section is structured to address the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My primary side-product is the debrominated aniline. How can I prevent hydrodehalogenation?
A1: This is the most prevalent challenge. Hydrodehalogenation, particularly of aryl bromides and iodides, is a common side reaction when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C).[2][3] The palladium catalyst is highly active not only for nitro group reduction but also for the cleavage of the Carbon-Halogen bond.[1]
Root Cause Analysis & Solutions:
The key is to either choose a catalytic system with lower activity towards the C-Br bond or to avoid catalytic hydrogenation altogether in favor of stoichiometric metal reductants.
-
Specialized Catalytic Systems: If a catalytic route is preferred (e.g., for greener processing and easier workup), standard Pd/C should be avoided.[4]
-
Sulfided Platinum on Carbon (Pt(S)/C): This is an excellent choice. The sulfur acts as a selective poison for the sites that promote dehalogenation, while retaining high activity for nitro group reduction. This allows for mild reaction temperatures and pressures, further enhancing selectivity.[1][2]
-
Raney Nickel: Often used as an alternative to Pd/C where dehalogenation is a concern, Raney Nickel can be effective but may require careful optimization of reaction conditions.[2][4]
-
-
Stoichiometric Metal/Acid Reductions: These methods are classic, robust, and generally do not cause dehalogenation, making them highly reliable for this specific substrate.[2][5]
-
Tin(II) Chloride (SnCl₂): A mild and highly selective method for reducing aromatic nitro groups in the presence of halogens and other sensitive functionalities.[4][6][7] It is often the go-to method on a lab scale for complex, halogenated substrates.
-
Iron Powder (Fe) in Acid: Using iron powder with a proton source like HCl, NH₄Cl, or acetic acid is a cost-effective and highly chemoselective method.[4][5][8] This system shows excellent functional group tolerance.[5]
-
Comparative Summary of Recommended Reagents:
| Reagent System | Typical Conditions | Selectivity (vs. Dehalogenation) | Pros | Cons |
| Pt(S)/C, H₂ | Low H₂ pressure (3-4 bar), <40 °C, THF | Excellent | Catalytic, green (water byproduct), simple filtration workup.[1] | Specialized catalyst may be more expensive; requires hydrogenation equipment. |
| SnCl₂·2H₂O | Reflux in EtOH or EtOAc | Excellent | Highly reliable, predictable, tolerates many functional groups.[2][9] | Stoichiometric, workup involves neutralization and removal of tin salts.[2][10] |
| Fe / HCl or NH₄Cl | Reflux in EtOH/H₂O | Excellent | Inexpensive, robust, "green" metal.[8][11] | Stoichiometric, workup can be cumbersome (filtration of fine iron oxides), strongly acidic.[3] |
| Sodium Dithionite | Room temp, various solvents | Excellent | Very mild conditions, good for sensitive substrates.[12][13][14][15] | Can decompose on storage, may require phase-transfer catalyst for some substrates.[13] |
Q2: The reaction is sluggish, incomplete, or fails entirely. What factors should I investigate?
A2: Incomplete conversion is frustrating and can stem from several factors, from reagent quality to the physical properties of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitro reductions.
Detailed Checks:
-
Reagent/Catalyst Activity:
-
For metal/acid systems, the quality of the metal is crucial. Ensure iron powder is finely divided. For SnCl₂, the dihydrate (SnCl₂·2H₂O) is commonly used; ensure it is fresh as tin(II) can oxidize over time.[2]
-
For catalytic hydrogenations, the catalyst may be poisoned or inactive. Always use a fresh batch or from a reliable source. Ensure proper handling, especially for pyrophoric catalysts like Raney Ni.[16]
-
-
Stoichiometry: For non-catalytic methods, a significant excess of the reducing agent is often required. For SnCl₂·2H₂O, 3 to 5 equivalents are typical to drive the reaction to completion.[2]
-
Solubility & Temperature: Your substrate, 3-Bromo-5-nitrobenzene-1,2-diamine, may have limited solubility in certain solvents.
-
Reaction Monitoring: Always monitor the reaction by Thin Layer Chromatography (TLC).[17] This will tell you if the starting material is being consumed and can help you identify the formation of stable intermediates. Sometimes, what appears to be an incomplete reaction is actually the formation of an intermediate like a nitroso or hydroxylamine species.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, go-to method for this specific reduction on a laboratory scale?
A1: For reliability and high chemoselectivity in preserving the bromo-substituent, reduction with Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is arguably the most dependable lab-scale method.[2][4] While the workup requires careful neutralization to remove tin salts, the reaction itself is highly predictable and robust, avoiding the complexities and potential side reactions of catalytic hydrogenation.[10]
Q2: What are the critical workup steps to ensure high purity and yield of the final triamine product?
A2: The workup is as critical as the reaction itself, especially given the nature of the product.
-
For SnCl₂ Reductions: After the reaction is complete, the mixture is typically cooled and the pH is carefully adjusted to be basic (pH 7-8) using a base like NaHCO₃ or NaOH solution.[2] This is crucial to precipitate tin hydroxides and liberate the free amine from its salt. The resulting suspension is often filtered through a pad of Celite before extraction to remove the fine solids.
-
For Fe/Acid Reductions: The reaction mixture must be filtered while hot to remove the iron powder and iron oxides. The filtrate is then basified to precipitate any remaining iron salts and to deprotonate the amine product for extraction.[5]
-
Product Stability: The product, 3-Bromo-benzene-1,2,5-triamine, is an electron-rich aromatic amine. o-Phenylenediamines, in particular, are susceptible to oxidation, which can lead to dark-colored impurities and reduced yield.[17] It is advisable to perform the workup and extraction promptly. If possible, using degassed solvents or blanketing the solution with an inert gas like nitrogen or argon during workup and concentration can minimize oxidation.[17]
Q3: How do the two existing amino groups on the aromatic ring influence the reduction?
A3: The two amino groups are strong electron-donating groups. They activate the aromatic ring, which can influence the electronic environment of the nitro group. While they don't directly interfere with the reduction mechanism, their presence makes the final triamine product highly electron-rich and thus more prone to oxidation, as mentioned above. Their basicity also means that under acidic reaction conditions (e.g., Fe/HCl), they will be protonated, which affects the overall solubility and reactivity of the molecule.
Part 3: Key Experimental Protocols
Below are detailed, step-by-step protocols for two highly recommended methods for this transformation.
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)
This protocol is adapted from standard procedures known for high selectivity with halogenated nitroaromatics.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress using TLC until the starting material is completely consumed. The reaction is often complete within 1-3 hours.
-
Workup - Quenching: Allow the reaction to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Workup - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH ~8) and effervescence ceases. A thick, white precipitate of tin salts will form.
-
Workup - Extraction: Extract the aqueous slurry with ethyl acetate (3x). The tin salts can make layer separation difficult; filtering the entire mixture through a pad of Celite can be beneficial.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-Bromo-benzene-1,2,5-triamine. The product should be purified promptly.
Protocol 2: Selective Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)
This method is a cost-effective and green alternative that also provides excellent chemoselectivity.[5][8]
-
Setup: To a round-bottom flask fitted with a reflux condenser, add 3-Bromo-5-nitrobenzene-1,2-diamine (1.0 eq), iron powder (3-5 eq), and ammonium chloride (NH₄Cl, 4-6 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 or 3:1 ratio) as the solvent.
-
Reaction: Heat the suspension to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Workup - Filtration: Once the starting material is consumed, carefully filter the hot reaction mixture through a pad of Celite to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Workup - Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
-
Workup - Extraction: Add water and ethyl acetate to the residue. Basify the aqueous layer with aqueous ammonia or NaHCO₃ and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Caption: Reaction pathway showing selective vs. non-selective reduction.
References
- Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.American Chemical Society.
-
Tin(II) chloride - Wikipedia. Wikipedia.[Link]
- selective reduction of nitro group without affecting other functional groups - Benchchem.BenchChem.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.BenchChem.
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. SciSpace.[Link]
-
Tin(II) chloride - dlab @ EPFL. EPFL.[Link]
-
4juli-Nitro Reduction Using Dithionite - Organic Chemistry - Scribd. Scribd.[Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis. Taylor & Francis Online.[Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.[Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data.[Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. ResearchGate.[Link]
-
Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing). RSC Publishing.[Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. RSC Publishing.[Link]
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry.[Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. Science.gov.[Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. ACS Publications.[Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.[Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC. National Center for Biotechnology Information.[Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. MDPI.[Link]
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - NIH. National Institutes of Health.[Link]
-
Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. ResearchGate.[Link]
-
A new reagent for selective reduction of nitro group. Indian Journal of Chemistry.[Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. Frontiers.[Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers. Bentham Science.[Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.[Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.[Link]
-
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Serbian Chemical Society.[Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. National Center for Biotechnology Information.[Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Calvin University.[Link]
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Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Chemistry Stack Exchange.[Link]
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What is the best reagent for the selective reduction of a nitro group to amine? | ResearchGate. ResearchGate.[Link]
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my nitro refuses to be reduced : r/Chempros - Reddit. Reddit.[Link]
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How to monitor the progress of reactions starting with 3-Bromo-5-nitrobenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitrobenzene-1,2-diamine. This guide provides in-depth, field-proven insights into monitoring the progress of chemical reactions starting with this versatile building block. The following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges during your experiments.
Introduction: The Importance of Rigorous Reaction Monitoring
3-Bromo-5-nitrobenzene-1,2-diamine is a key starting material in the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles, which are prevalent in medicinal chemistry.[1] The success of these syntheses—in terms of yield, purity, and reproducibility—hinges on the ability to accurately monitor the reaction's progress. Effective monitoring allows for the precise determination of the reaction endpoint, prevents the formation of impurities through over-reaction, and provides critical data for optimization. This guide will focus on the most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quick Reference Data
For your convenience, key data for the starting material and a comparison of monitoring techniques are summarized below.
Table 1: Properties of 3-Bromo-5-nitrobenzene-1,2-diamine
| Property | Value |
| CAS Number | 69399-60-6, 84752-20-5[2][][4] |
| Molecular Formula | C₆H₆BrN₃O₂[2] |
| Molecular Weight | 232.04 g/mol [2] |
| Appearance | Typically a red, orange, or brown solid. |
| Solubility | Soluble in polar organic solvents like ethanol, ethyl acetate, and acetone; sparingly soluble in non-polar solvents.[5] |
Table 2: Comparison of Common Reaction Monitoring Techniques
| Technique | Speed | Cost | Information Quality | Key Application |
| TLC | Very Fast (5-20 min) | Low | Qualitative | Rapid check for presence/absence of starting material and products. |
| HPLC | Moderate (10-40 min) | Medium | Quantitative | Accurate measurement of reactant consumption and product formation.[6] |
| NMR | Slow (>15 min) | High | Structural | Detailed structural confirmation and quantification. |
Core Technique Protocols & Troubleshooting (FAQ Format)
This section provides detailed, question-and-answer-based guides for the most practical monitoring techniques.
Thin-Layer Chromatography (TLC)
TLC is the workhorse of the synthetic chemistry lab for its speed and low cost. It provides an immediate qualitative snapshot of the reaction mixture.
FAQ 1: What is the best starting eluent (mobile phase) system for TLC analysis?
For a compound with both amine (basic) and nitro (polar, electron-withdrawing) groups, a mobile phase of intermediate polarity is a good starting point.
-
Recommended Starting System: 30% Ethyl Acetate in Hexanes (or Heptane).
-
Rationale: 3-Bromo-5-nitrobenzene-1,2-diamine is a polar molecule. Pure non-polar solvents like hexane will result in the compound staying at the baseline (Rf ≈ 0). A mixture with a polar solvent like ethyl acetate is necessary to encourage migration up the plate. The goal is to achieve an Rf value for the starting material between 0.2 and 0.4 to allow clear separation from both less polar products and more polar impurities.[7]
FAQ 2: How do I visualize the spots on the TLC plate?
The starting material is colored, but visualization aids are crucial for seeing less-concentrated byproducts or non-colored products.
-
UV Light (254 nm): This is the primary, non-destructive method. The aromatic rings and nitro group will absorb UV light, appearing as dark spots on the fluorescent green background of the TLC plate.
-
Staining: If spots are faint under UV, specific stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as amines.
-
Ninhydrin Stain: Reacts with primary and secondary amines to produce colored spots, typically purple or yellow.
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups upon heating to produce a range of colors.
-
Step-by-Step Protocol: Performing a TLC Analysis
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of your chosen eluent into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.[8]
-
Prepare the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, touch it briefly to the "SM" and "C" lanes.
-
Quench a small aliquot of your reaction mixture (e.g., 1-2 drops in 0.5 mL of ethyl acetate). Spot this on the "C" and "RM" lanes.
-
The co-spot lane is critical for unambiguously identifying the starting material spot in the reaction mixture.
-
-
Develop the Plate: Place the plate in the equilibrated chamber, ensuring the eluent level is below your baseline. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp and circle the spots. If necessary, apply a chemical stain. A complete reaction is indicated by the complete disappearance of the starting material spot in the "RM" lane.
Troubleshooting Guide: Thin-Layer Chromatography
Q: My spots are streaking vertically. What's wrong?
-
Cause A: Sample is too concentrated. Overloading the plate is the most common cause of streaking.[7][8][9]
-
Solution: Dilute your sample significantly (10 to 100-fold) and re-spot the plate. The spots should be small and faint before development.
-
-
Cause B: Compound is highly acidic or basic. The amine groups on your starting material can interact strongly with the acidic silica gel, causing streaking.[10]
-
Cause C: The compound is poorly soluble in the eluent.
-
Solution: Try a different, more polar solvent system that better solubilizes your compound.
-
Q: My starting material and product have the same Rf value. How can I separate them?
-
Cause: The chosen eluent system does not have sufficient resolving power for your specific transformation.
-
Solution 1: Change Polarity. Systematically vary the ratio of your solvents. Try a 10:90, 20:80, 40:60, etc., mixture of ethyl acetate/hexane to see if any separation occurs.
-
Solution 2: Change Solvents. If changing the ratio doesn't work, change the solvents themselves to exploit different intermolecular interactions. For example, replace ethyl acetate with acetone or replace hexane with dichloromethane. A common alternative system is Dichloromethane/Methanol.
-
Solution 3: Use a Different Stationary Phase. While less common for routine monitoring, using an alumina or a reverse-phase (C18) TLC plate can provide different selectivity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for obtaining quantitative data on reaction progress. It provides precise measurements of the disappearance of starting material and the appearance of products.[6]
FAQ 1: What column and mobile phase should I start with for method development?
Given the aromatic and polar nature of 3-Bromo-5-nitrobenzene-1,2-diamine and its likely products, a reversed-phase method is the most logical choice.
-
Recommended Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the industry standard for separating nitroaromatic compounds.[12]
-
Recommended Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Rationale: The C18 phase retains compounds based on hydrophobicity. The acidic modifier (formic acid) helps to protonate the amine groups, leading to sharper peaks and more consistent retention times.[13] A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile, will effectively elute the polar starting material first, followed by potentially less polar products.
FAQ 2: What wavelength (λ) should I use for UV detection?
The highly conjugated system of nitroanilines provides strong UV absorbance.
-
Recommended Wavelength: 254 nm is an excellent starting point as it is a standard wavelength that provides good sensitivity for most aromatic compounds.[13][14] For higher sensitivity, you can determine the absorbance maximum (λ_max) of your starting material by running a UV-Vis spectrum.
Step-by-Step Protocol: Setting Up a Generic HPLC Gradient Method
-
System Preparation: Ensure the HPLC system is properly primed and the mobile phases are fresh and degassed.[15]
-
Sample Preparation: Prepare a stock solution of your starting material (~1 mg/mL in acetonitrile). Dilute this stock solution with the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) to a final concentration of ~10-20 µg/mL.[12] Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program (Example):
Time (min) % Water (0.1% FA) % Acetonitrile (0.1% FA) 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 22.0 | 90 | 10 |
-
-
Analysis: Inject a standard of the starting material to determine its retention time. Then, prepare and inject a quenched and diluted sample from your reaction mixture. Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak(s) over time.
Troubleshooting Guide: High-Performance Liquid Chromatography
Q: My peaks are broad or tailing.
-
Cause A: Secondary Interactions. The basic amine groups can interact with residual acidic silanol groups on the silica-based C18 column, causing peak tailing.[16][17]
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the amines, minimizing these unwanted interactions.
-
-
Cause B: Column Overload. Injecting too much sample can saturate the stationary phase.[16]
-
Solution: Dilute your sample further and re-inject.
-
-
Cause C: Physical Column Issues. A void at the head of the column or a blocked frit can cause poor peak shape for all compounds.[17]
-
Solution: Try reversing and flushing the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.
-
Q: My retention times are shifting between runs.
-
Cause A: Inconsistent Mobile Phase. Small variations in the mobile phase composition can lead to significant shifts.[15]
-
Solution: Always prepare fresh mobile phase for each analysis series. Use a high-quality pH buffer if your method is pH-sensitive. Ensure the solvents are thoroughly mixed and degassed.[15]
-
-
Cause B: Temperature Fluctuations. HPLC separations are sensitive to temperature.[15][18]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
-
Cause C: Column Degradation. Over time, the stationary phase can degrade, leading to gradual shifts in retention time.[17]
-
Solution: Monitor column performance with a standard compound. If retention times consistently drift, it may be time to replace the column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for real-time monitoring, ¹H NMR is a powerful tool for confirming the structural changes occurring during the reaction. It allows you to directly observe the disappearance of starting material signals and the appearance of new product signals.
FAQ 1: Which proton signals are most informative for monitoring the reaction?
The aromatic protons of 3-Bromo-5-nitrobenzene-1,2-diamine are highly diagnostic.
-
Key Signals: The starting material has two distinct aromatic protons. Due to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the two amino groups, these protons will appear as doublets in the downfield region of the spectrum (typically > 7.0 ppm).[19]
-
Monitoring Strategy: A common reaction, such as the formation of a benzimidazole, involves the condensation of the two adjacent amine groups.[20] This significantly alters the electronic environment of the aromatic ring. You should monitor for:
-
The disappearance of the two distinct aromatic proton signals of the starting material.
-
The appearance of a new set of aromatic signals corresponding to the product.
-
The disappearance of the broad -NH₂ signals.
-
FAQ 2: How can I use NMR to determine the reaction conversion?
By integrating the signals of the starting material and a key product signal, you can calculate the percentage conversion.
-
Procedure:
-
Acquire a clean ¹H NMR spectrum of a quenched reaction aliquot.
-
Choose a well-resolved signal unique to the starting material (e.g., one of the aromatic protons) and integrate it.
-
Choose a well-resolved signal unique to the product and integrate it.
-
Normalize the integrals based on the number of protons each signal represents.
-
The conversion can be calculated as: Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] * 100.
-
Workflow & Logic Diagrams
Diagram 1: General Reaction Monitoring Workflow
This diagram illustrates the decision-making process for monitoring a typical organic reaction.
Caption: General workflow for monitoring chemical reactions.
Diagram 2: Troubleshooting Logic for TLC Analysis
This diagram provides a logical path for diagnosing and solving common TLC problems.
Caption: Troubleshooting logic for common TLC analysis issues.
References
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025). Available at: [Link]
-
How to fix a shifting retention time of peaks in hplc? - ResearchGate. (2023). Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Available at: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. (n.d.). Available at: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MTC USA. (n.d.). Available at: [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation. (n.d.). Available at: [Link]
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. (2022). Available at: [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]
-
Troubleshooting - Technical Support - Service - MZ-Analysentechnik. (n.d.). Available at: [Link]
-
TLC troubleshooting | - ChemBAM. (n.d.). Available at: [Link]
-
LC Troubleshooting—Retention Time Shift - YouTube. (2019). Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025). Available at: [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). (n.d.). Available at: [Link]
-
Issues - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]
-
Thin Layer Chromatography (TLC) - AGA Analytical. (n.d.). Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019). Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Available at: [Link]
-
Thin Layer Chromatography of Aromatic Amines. (n.d.). Available at: [Link]
-
Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued) - ResearchGate. (n.d.). Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - PMC. (2025). Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - CONICET. (2023). Available at: [Link]
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation. (n.d.). Available at: [Link]
-
Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2025). Available at: [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Available at: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020). Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. (2022). Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.). Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. (2022). Available at: [Link]
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- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 4. 69399-60-6|3-Bromo-5-nitrobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
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- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Scaling up the synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine derivatives
This guide serves as a specialized technical support hub for the scale-up synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine (CAS 69399-60-6). It is designed for process chemists and researchers transitioning from milligram-scale discovery to gram/kilogram-scale production.
Status: Operational | Topic: Scale-Up & Troubleshooting | Version: 2.4
Core Synthetic Strategy & Workflow
For the specific regioisomer 3-Bromo-5-nitrobenzene-1,2-diamine , direct bromination of 4-nitro-1,2-phenylenediamine is NOT recommended for scale-up due to poor regioselectivity (often yielding the 5-bromo isomer or mixtures).
The authoritative, self-validating route for scale-up is the Regioselective Zinin Reduction of 2-Bromo-4,6-dinitroaniline . This route leverages steric and electronic differentiation to reduce only one nitro group (ortho to the amine) while leaving the para-nitro group intact.
Master Process Workflow
Caption: Optimized workflow for the regioselective reduction of 2-bromo-4,6-dinitroaniline to the target diamine.
Experimental Protocol (Scale-Up Optimized)
Module A: The Reaction (100g Scale Basis)
Objective: Selectively reduce the ortho-nitro group without touching the para-nitro group or dehalogenating the bromine.
| Parameter | Specification | Causality / Technical Insight |
| Precursor | 2-Bromo-4,6-dinitroaniline | Purity Critical: Must be >98% to avoid isomeric diamine impurities that are difficult to separate later. |
| Reducing Agent | Sodium Sulfide (Na₂S·9H2O) | Stoichiometry: Use 2.5–3.0 equivalents. Excess leads to over-reduction (triamine). |
| Buffer | Sodium Bicarbonate (NaHCO₃) | pH Control: Maintains pH 9–10. High pH (>12) promotes over-reduction and side reactions. |
| Solvent | Methanol : Water (3:1 v/v) | Solubility: The dinitro precursor is soluble in hot MeOH; the inorganic salts require water. |
| Temperature | 60–65 °C (Gentle Reflux) | Kinetics: Below 50°C, reaction stalls. Above 70°C, risk of denitration or bromine displacement increases. |
Step-by-Step Protocol:
-
Charge 100g of 2-Bromo-4,6-dinitroaniline and 600 mL Methanol into a 2L reactor equipped with an overhead stirrer and reflux condenser.
-
Heat the slurry to 50°C to ensure partial dissolution.
-
Prepare Solution B: Dissolve 275g Na₂S·9H2O and 100g NaHCO₃ in 400 mL water. (Note: This is endothermic; prepare in advance).
-
Addition: Add Solution B to the reactor dropwise over 45–60 minutes. Exotherm Warning: Maintain internal temperature <70°C.[1]
-
Reflux: Stir at 65°C for 2–3 hours. The solution will turn deep red/dark brown.
-
IPC (In-Process Control): Check HPLC.
-
Pass Criteria: Starting material < 1.0%.[2]
-
Fail Criteria: Des-bromo impurity > 2.0% (indicates temperature too high).
-
Module B: Workup & Purification
Issue: Diamines are prone to oxidation (turning black) and sulfur contamination.
-
Sulfur Removal: Cool reaction to 20°C. Elemental sulfur and inorganic salts may precipitate. Filter through a Celite pad to remove bulk sulfur.
-
Precipitation: Pour the filtrate into 1.5 L of ice-cold water with vigorous stirring. The product, 3-Bromo-5-nitrobenzene-1,2-diamine , will precipitate as a reddish-brown solid.
-
Filtration: Collect solid by vacuum filtration. Wash cake with water (3 x 200 mL) to remove residual sulfide (smell check).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. Do not exceed 50°C to prevent thermal decomposition.
Troubleshooting Guide (FAQ)
Q1: I am seeing a "Triamine" impurity (3-Bromo-1,2,5-triaminobenzene). How do I stop this?
Diagnosis: Over-reduction. This occurs if the reducing power is too strong or the reaction runs too long. Solution:
-
Reduce Equivalents: Drop Na₂S from 3.0 eq to 2.2 eq.
-
Buffer pH: Ensure NaHCO₃ is used. If pH > 11, the para-nitro group becomes susceptible to reduction.
-
Quench Early: Stop the reaction immediately once the starting material is <2% by HPLC, even if a trace remains.
Q2: My product is contaminated with yellow elemental sulfur.
Diagnosis: Incomplete removal of sulfur generated during the oxidation of sulfide. Solution:
-
Wash: The crude solid can be washed with warm carbon disulfide (CS₂) or toluene (caution: flammability) to dissolve sulfur.
-
Alternative: Dissolve the crude product in dilute HCl (product forms soluble HCl salt), filter off the insoluble sulfur, then neutralize the filtrate with NaOH to re-precipitate the free base. Note: Ensure pH does not exceed 8 during neutralization to avoid hydrolysis.
Q3: The reaction mixture turned into a tar/oil and won't precipitate.
Diagnosis: Likely solvent trapping or degradation due to high heat. Solution:
-
Seeding: Add a seed crystal of pure product if available.
-
Solvent Swap: Distill off the Methanol under reduced pressure before adding the water. The presence of too much Methanol keeps the product in solution.
Q4: Is this reaction safe to run in a standard glass reactor at 1kg scale?
Safety Alert: Nitro compounds are energetic.
-
Thermal Hazard: 2-Bromo-4,6-dinitroaniline has a high decomposition energy.
-
H₂S Gas: The reaction generates minor amounts of H₂S gas, and acidification during workup generates massive amounts.
-
Mandatory: Scrubber system (NaOH trap) connected to the reactor vent. Do NOT acidify the mother liquors without prior oxidative quenching (e.g., with bleach) to destroy sulfides.
Safety & Stability Decision Tree
Caption: Safety decision tree for handling nitro-aromatic scale-up and sulfide waste.
References
-
Synthesis of 3-nitro-5-bromobenzene-1,2-diamine from 2,6-dinitro-4-bromoaniline. ChemicalBook. Retrieved from
- Regioselective reduction of polynitroarenes.Organic Syntheses, Coll. Vol. 3, p. 661 (1955).
-
Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers. ResearchGate. Retrieved from
-
Process Safety and Scale-up of Nitro Compounds. H.E.L Group Technical Note. Retrieved from
Sources
Managing exothermic reactions during the synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine
The following technical support guide is designed for organic chemists and process engineers involved in the synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine (also known as 3-nitro-5-bromo-1,2-phenylenediamine).
This guide prioritizes thermal safety and regioselectivity , addressing the critical exothermic risks associated with the nitration and selective reduction steps required to access this scaffold.
Topic: Synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine
CAS: 84752-20-5 (Analogous/Related) Primary Application: Intermediate for Bcl-2 inhibitors (e.g., Venetoclax analogs) and heterocyclic dye synthesis.[1]
Executive Summary: The Thermal Challenge
The synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine typically proceeds via the selective reduction of 4-bromo-2,6-dinitroaniline .[1] This pathway presents two distinct thermal hazards:
-
Precursor Synthesis (Nitration): The double nitration of 4-bromoaniline is violently exothermic.[1] The activation of the amine group makes the ring highly susceptible to oxidation and thermal runaway.[2]
-
Target Synthesis (Selective Reduction): Reducing a single nitro group to an amine (Zinin reduction or catalytic hydrogenation) releases significant heat (
for hydrogenation).[1] Failure to manage this heat results in over-reduction (forming the triamine) or decomposition.
Process Workflow & Hazard Map
The following diagram outlines the synthesis logic and Critical Control Points (CCPs) for temperature management.
Figure 1: Synthesis pathway highlighting the high-risk exothermic steps (Nitration) and gas evolution hazards (Reduction).
Detailed Protocols & Exotherm Controls
Phase 1: Precursor Synthesis (Nitration)
Synthesis of 4-bromo-2,6-dinitroaniline from 4-bromoaniline.[1]
The Risk: Direct nitration of free anilines is dangerous due to amine oxidation. The Solution: Protect the amine (Acetylation) or use strict temperature control with mixed acids.
| Parameter | Specification | Scientific Rationale |
| Reagent | Fuming | Sulfuric acid acts as a solvent and catalyst, generating the electrophilic nitronium ion ( |
| Temperature | < 5°C (Addition) | Nitration is highly exothermic.[1][3] Above 10°C, the risk of oxidative decomposition (black tar formation) increases exponentially. |
| Addition Rate | 1 mL/min (at 10g scale) | Rate-limiting step must be heat removal. If internal temp rises >5°C, stop addition immediately. |
| Quenching | Pour onto crushed ice | Dilution of mixed acids is exothermic.[1] Never add water to the acid; always acid to ice. |
Protocol Snippet:
-
Dissolve 4-bromoaniline in glacial acetic acid (optional protection step) or conc.[1]
. Cool to 0°C.[1][2] -
Add nitrating mixture dropwise.[1][2] Monitor internal temperature, not jacket temperature.
-
Stir at 0–5°C for 1 hour, then allow to warm to RT only if exotherm has subsided.
Phase 2: Selective Reduction (Target Synthesis)
Conversion of 4-bromo-2,6-dinitroaniline to 3-Bromo-5-nitrobenzene-1,2-diamine.
The Risk: Reducing both nitro groups destroys the target.
The Solution: Zinin Reduction using Sodium Sulfide (
| Parameter | Specification | Scientific Rationale |
| Reagent | Sulfide acts as the electron donor.[1] Bicarbonate buffers the pH to prevent side reactions. | |
| Solvent | Methanol/Water (1:[1][4]1) | Ensures solubility of the dinitro precursor while moderating the reaction rate. |
| Temperature | Reflux (60-70°C) | Reaction requires heat to initiate (activation energy), but is exothermic once started.[1] |
| Visual Cue | Deep Red | Color change indicates formation of the nitro-amine.[1] |
Troubleshooting Guide (FAQ)
Issue 1: Thermal Runaway During Nitration
Q: During the addition of nitric acid, the temperature spiked to 30°C and the mixture turned black. What happened? A: You likely experienced oxidative decomposition .[1] The amino group on the benzene ring activates the ring so strongly that nitric acid acts as an oxidant rather than a nitrating agent at higher temperatures.[2]
-
Corrective Action: Discard the batch safely. The black tar is difficult to purify and potentially unstable.
-
Prevention:
Issue 2: Loss of Regioselectivity (Over-reduction)
Q: I used Pd/C and Hydrogen gas for the reduction, but I isolated 5-bromobenzene-1,2,3-triamine instead of the nitro-diamine. Why?
A: Catalytic hydrogenation (
-
Solution: Switch to chemical reduction using Sodium Sulfide (
) or Sodium Dithionite ( ).[1] These reagents rely on the electronic differences between the two nitro groups (steric hindrance and electronic density) to selectively reduce only one.
Issue 3: Exotherm "Stalling" and Surging
Q: During the sulfide reduction, the temperature didn't rise initially, so I added more reagent. Then it boiled over violently. Why? A: This is a classic accumulation effect .[1] The reaction has an induction period. By adding excess reagent at low temperature, you accumulated unreacted material.[1] Once the reaction initiated, all that accumulated potential energy was released simultaneously.
-
Protocol: Heat the substrate to the reaction temperature (e.g., 50°C) before starting the slow addition of the reducing agent. This ensures "dose-controlled" reaction kinetics (Reaction Rate
Addition Rate).[1]
Issue 4: Position of the Nitro Group
Q: How do I confirm I have 3-bromo-5-nitro-1,2-diamine and not an isomer? A: Use 1H NMR.
-
Symmetry: The target molecule is asymmetric.
-
Coupling: Look for meta-coupling (
) between the two aromatic protons (H4 and H6).[1] -
Shift: The proton between the amino and nitro group will be significantly deshielded compared to the proton between the amino and bromo group.
Safety Data & Quantitative Thresholds
| Compound | Hazard Class | Thermal Decomposition Onset ( |
| 4-Bromo-2,6-dinitroaniline | Explosive/Flammable Solid | |
| Mixed Acid Waste | Corrosive/Oxidizer | N/A (Reacts violently with organics/water) |
| Hydrogen Sulfide ( | Acute Toxic Gas | Generated during sulfide reduction workup.[1] Lethal > 500 ppm. |
Critical Safety Note: When acidifying the sulfide reaction mixture during workup, massive amounts of
References
-
ChemicalBook. (2025).[1] Synthesis of 3-nitro-5-bromobenzene-1,2-diamine from 2,6-dinitro-4-bromoaniline.[1][5] Retrieved from
-
Organic Syntheses. (1921-2026).[1][6][7] 1,2-Diamino-4-nitrobenzene (General procedure for partial reduction of dinitroanilines).[1][6] Coll. Vol. 3, p.661 (1955); Vol. 25, p.78 (1945). Retrieved from
-
BenchChem Technical Support. (2025). Managing Exothermic Reactions During Nitration.[1][2][3][8] Retrieved from
-
PubChem. (2025).[1][9] 2-bromo-4,6-dinitroaniline Compound Summary. National Library of Medicine.[1] Retrieved from
-
Royal Society of Chemistry. (2010). Supplementary Information: Synthetic routes to substituted phenylenediamines. Retrieved from
Sources
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Alternative reagents to 3-Bromo-5-nitrobenzene-1,2-diamine for benzimidazole synthesis
Topic: Alternative Reagents to 3-Bromo-5-nitrobenzene-1,2-diamine for Benzimidazole Synthesis Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Leads.
Executive Summary
The reagent 3-Bromo-5-nitrobenzene-1,2-diamine is a specialized scaffold used to access 4-bromo-6-nitrobenzimidazoles (and their 7/5 regioisomers). These highly functionalized cores are critical in kinase inhibitors and anti-infectives due to the orthogonal reactivity of the bromine (cross-coupling) and nitro (reduction/amidation) groups.
However, relying on the isolated diamine presents three critical bottlenecks:
-
Stability & Safety: Electron-deficient o-phenylenediamines are prone to rapid oxidation and polymerization.
-
Regioselectivity: Cyclization of unsymmetrical diamines often yields inseparable 1:1 mixtures of 5- and 6-substituted isomers.
-
Cost/Availability: High commercial cost compared to their nitroaniline precursors.
This guide evaluates three strategic alternatives that bypass the isolation of this specific diamine, focusing on One-Pot Reductive Cyclization and Transition-Metal Catalyzed Coupling .
Baseline Analysis: The Standard Route
Reagent: 3-Bromo-5-nitrobenzene-1,2-diamine Reaction Type: Phillips Condensation or Oxidative Cyclization.
-
Mechanism: Acid-catalyzed condensation with carboxylic acids or oxidative coupling with aldehydes.
-
Limitations:
-
Atom Economy: Poor when using oxidative methods (requires stoichiometric oxidants like Na₂S₂O₅ or excess air).
-
Purification: The diamine starting material often requires recrystallization immediately before use to remove oxidation byproducts (azobenzenes).
-
Regiochemistry: Tautomeric equilibrium leads to N1-H migration, scrambling the 5/6 substitution pattern unless N-alkylation is performed after cyclization.
-
Strategic Alternatives
Alternative A: One-Pot Reductive Cyclization (The "Process Efficiency" Standard)
Reagent Substitute: 2-Bromo-4,6-dinitroaniline (or 2-Bromo-6-nitroaniline derivatives) Methodology: In situ reduction of the o-nitro group followed by immediate capture with an aldehyde.
Instead of purchasing or isolating the unstable diamine, this method uses the stable, cheaper nitroaniline precursor. A mild reducing agent (Sodium Dithionite or Fe/HCl) generates the amine in situ, which immediately condenses with the aldehyde.
-
Key Advantage: Eliminates the isolation of the mutagenic diamine.[1]
-
Regiocontrol: Can be influenced by steric bulk of the aldehyde, though still prone to mixtures if not N-alkylated.
-
Yield: Typically 85-95% (vs. 60-70% for the two-step standard route).
Alternative B: Copper-Catalyzed C-N Coupling (The "Regioselectivity" Solution)
Reagent Substitute: 2,6-Dibromo-4-nitroaniline + Amidines Methodology: Copper-catalyzed intramolecular C-H amination.
This route constructs the imidazole ring via C-N bond formation rather than condensation. By reacting a 2-haloaniline with an amidine, the nitrogen source is external, and the cyclization is driven by the metal catalyst.[2]
-
Key Advantage: High regioselectivity.[2] The bond forms exactly where the halogen was located.
-
Reagent Stability: Haloanilines are indefinitely stable compared to diamines.
Alternative C: Oxidative C-H Amination (The "Green" Route)
Reagent Substitute: N-Substituted Amidines Methodology: Iodine(III)-mediated oxidative cyclization.
Using hypervalent iodine reagents (e.g., PhI(OAc)₂) to close the ring from N-aryl amidines. This is ideal when the "3-Bromo-5-nitro" core is built after the imidazole ring is formed, or when using pre-functionalized amidines.
Comparative Performance Data
The following table contrasts the baseline reagent with the primary alternatives for synthesizing a generic 4-Bromo-6-nitro-2-arylbenzimidazole .
| Metric | Baseline: Isolated Diamine | Alt A: Reductive Cyclization | Alt B: Cu-Catalyzed Coupling |
| Starting Material | 3-Bromo-5-nitrobenzene-1,2-diamine | 2-Bromo-4,6-dinitroaniline | 2,6-Dibromo-4-nitroaniline |
| Reagent Cost | High ( | Low ($) | Medium ( |
| Step Count | 2 (Isolation + Cyclization) | 1 (One-Pot) | 1 (Coupling) |
| Typical Yield | 65 - 75% | 88 - 96% | 70 - 85% |
| Regioselectivity | Poor (Mixture) | Moderate | Excellent |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours | 12 - 18 Hours |
| Safety Profile | Low (Unstable diamine) | High (Stable nitro precursor) | Moderate (Metal waste) |
Decision Pathways (Visualization)
The following diagram illustrates the synthetic decision tree for selecting the correct reagent based on project constraints (Regioselectivity vs. Cost).
Caption: Synthetic pathways comparing the baseline diamine route against Reductive Cyclization (Alt A) and Metal Catalysis (Alt B).
Detailed Experimental Protocol: Alternative A
Method: One-Pot Nitro Reduction-Cyclization using Sodium Dithionite (Na₂S₂O₄). Rationale: This protocol is selected as the "Best Overall" alternative due to its scalability, use of stable precursors, and avoidance of heavy metals.
Materials
-
Precursor: 2-Bromo-4,6-dinitroaniline (1.0 equiv)
-
Aldehyde: Aryl aldehyde of choice (1.1 equiv)
-
Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or DMSO (for higher solubility)
-
Catalyst: Piperidine (10 mol%) - Optional, accelerates condensation
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, dissolve 2-Bromo-4,6-dinitroaniline (10 mmol) and the Aryl Aldehyde (11 mmol) in Ethanol (30 mL).
-
Activation: Add Piperidine (1 mmol) and stir at room temperature for 10 minutes to initiate Schiff base formation (if using).
-
Reduction/Cyclization:
-
Prepare a solution of Sodium Dithionite (30 mmol) in Water (10 mL).
-
Add the dithionite solution dropwise to the reaction mixture over 20 minutes. Note: Reaction is exothermic.
-
Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC/LC-MS. The disappearance of the deep yellow/orange nitroaniline color indicates conversion.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/DMF or purify via silica column chromatography (Hexane/EtOAc gradient).
Mechanism of Action
The following diagram details the in situ cascade mechanism that makes this alternative superior.
Caption: Mechanistic cascade of the one-pot reductive cyclization, bypassing the isolation of the diamine.
References
-
Reductive Cyclization (Na2S2O4): Yang, D., et al. "One-pot synthesis of benzimidazoles from 2-nitroanilines and aldehydes using sodium dithionite." Synlett, 2008.[2]
-
Green Synthesis Review: "Green Synthesis Of Benzimidazole Analogues: An Overview." Journal of Research in Technical and Drug Development, 2024.
-
Metal-Catalyzed Coupling: "Copper-catalyzed synthesis of benzimidazoles via cascade reactions of amidines with 2-haloanilines." Organic Letters, 2012.[2]
-
Regioselectivity Analysis: "Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles." Chemistry - A European Journal, 2011.
-
One-Pot Fe/HCl Method: Hanan, E.J., et al. "Mild and General One-Pot Reduction and Cyclization of Aromatic 2-Nitroamines."[3] Synlett, 2010.[2][3]
Sources
A Senior Application Scientist's Guide to 13C NMR Assignments for Structures Derived from 3-Bromo-5-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth technical comparison of 13C NMR assignments for heterocyclic structures derived from the versatile building block, 3-Bromo-5-nitrobenzene-1,2-diamine.
As a senior application scientist, my objective is not merely to present data, but to illuminate the underlying principles and experimental rationale. This guide is structured to provide not only a reference for spectral interpretation but also a practical framework for the synthesis and analysis of these important classes of compounds. We will explore the characteristic 13C NMR signatures of benzimidazoles and quinoxalines, two of the most common and medicinally relevant scaffolds synthesized from this diamine precursor.
The Strategic Importance of 3-Bromo-5-nitrobenzene-1,2-diamine
3-Bromo-5-nitrobenzene-1,2-diamine is a valuable starting material in heterocyclic synthesis due to its trifunctional nature. The ortho-diamine moiety serves as a reactive handle for condensation reactions, while the bromo and nitro substituents offer opportunities for further functionalization through cross-coupling reactions or reduction, respectively. This strategic placement of functional groups allows for the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Understanding the 13C NMR Landscape of the Starting Material
The chemical shifts of the six aromatic carbons are influenced by the electron-donating amino (-NH2) groups and the electron-withdrawing bromo (-Br) and nitro (-NO2) groups. The amino groups will cause a significant upfield shift (to lower ppm values) of the carbons they are attached to (C1 and C2) and the carbon para to them. Conversely, the nitro and bromo groups will induce a downfield shift (to higher ppm values) of the carbons to which they are attached (C5 and C3, respectively) and the carbons ortho and para to them.
Table 1: Predicted 13C NMR Chemical Shifts for 3-Bromo-5-nitrobenzene-1,2-diamine
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 | ~135 | Attached to an amino group, ortho to a nitro group. |
| C2 | ~120 | Attached to an amino group, ortho to a bromo group. |
| C3 | ~115 | Attached to a bromo group, ortho to an amino group. |
| C4 | ~130 | Para to the bromo group and meta to the nitro and amino groups. |
| C5 | ~148 | Attached to a nitro group, ortho to an amino group. |
| C6 | ~110 | Ortho to both amino groups and meta to the bromo and nitro groups. |
Note: These are predicted values and may vary slightly from experimental data. The prediction is based on the additive effects of substituents on the benzene ring, drawing comparisons from similar compounds like 4-bromo-2-nitroaniline and 3-bromo-5-nitroaniline.
Comparative 13C NMR Analysis of Derived Heterocycles
The condensation of 3-Bromo-5-nitrobenzene-1,2-diamine with various electrophiles leads to the formation of a diverse range of heterocyclic systems. This guide will focus on two prominent examples: benzimidazoles, formed by reaction with aldehydes, and quinoxalines, resulting from condensation with 1,2-dicarbonyl compounds.
Benzimidazole Derivatives
The reaction of 3-bromo-5-nitrobenzene-1,2-diamine with an aldehyde (R-CHO) yields a 6-bromo-8-nitro-1H-benzimidazole derivative. The formation of the imidazole ring significantly alters the electronic environment of the aromatic carbons, leading to predictable changes in their 13C NMR spectra.
Table 2: Predicted 13C NMR Assignments for 6-Bromo-8-nitro-2-phenyl-1H-benzimidazole
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | ~152 | The imine-like carbon of the imidazole ring, deshielded. |
| C4 | ~115 | Shielded by the adjacent nitrogen and influenced by the para bromo group. |
| C5 | ~125 | Influenced by the ortho bromo group and meta nitro group. |
| C6 | ~118 | Carbon bearing the bromo substituent. |
| C7 | ~140 | Fused to the imidazole ring, influenced by the adjacent nitro group. |
| C8 | ~145 | Carbon bearing the nitro substituent. |
| C9 | ~140 | Fused to the imidazole ring. |
| Phenyl C-ipso | ~130 | Attached to the C2 of the benzimidazole. |
| Phenyl C-ortho | ~129 | |
| Phenyl C-meta | ~129 | |
| Phenyl C-para | ~131 |
Quinoxaline Derivatives
The condensation with a 1,2-dicarbonyl compound, such as benzil, results in the formation of a 6-bromo-8-nitro-2,3-diphenylquinoxaline. The pyrazine ring of the quinoxaline system exerts a different electronic influence compared to the imidazole ring, which is reflected in the 13C NMR spectrum.
Table 3: Predicted 13C NMR Assignments for 6-Bromo-8-nitro-2,3-diphenylquinoxaline
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | ~154 | Quaternary carbon of the pyrazine ring, attached to a phenyl group. |
| C3 | ~154 | Quaternary carbon of the pyrazine ring, attached to a phenyl group. |
| C4a | ~141 | Fused to the pyrazine ring. |
| C5 | ~130 | Influenced by the ortho bromo group. |
| C6 | ~125 | Carbon bearing the bromo substituent. |
| C7 | ~132 | Influenced by the ortho nitro group. |
| C8 | ~148 | Carbon bearing the nitro substituent. |
| C8a | ~140 | Fused to the pyrazine ring. |
| Phenyl C-ipso | ~138 | Attached to the quinoxaline core. |
| Phenyl C-ortho | ~129 | |
| Phenyl C-meta | ~130 | |
| Phenyl C-para | ~130 |
Experimental Protocols for Synthesis
To provide a comprehensive resource, this section details the experimental procedures for the synthesis of the aforementioned benzimidazole and quinoxaline derivatives. These protocols are designed to be robust and reproducible in a standard laboratory setting.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents should be of analytical grade and used as received unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 6-Bromo-8-nitro-2-phenyl-1H-benzimidazole
This procedure is adapted from established methods for benzimidazole synthesis from o-phenylenediamines and aldehydes.
Workflow Diagram:
Figure 1: Workflow for the synthesis of 6-Bromo-8-nitro-2-phenyl-1H-benzimidazole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-nitrobenzene-1,2-diamine (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add benzaldehyde (1.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If not, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure 6-bromo-8-nitro-2-phenyl-1H-benzimidazole.
Protocol 2: Synthesis of 6-Bromo-8-nitro-2,3-diphenylquinoxaline
This protocol is a modification of the classical quinoxaline synthesis from o-phenylenediamines and 1,2-dicarbonyl compounds.
Workflow Diagram:
Figure 2: Workflow for the synthesis of 6-bromo-8-nitro-2,3-diphenylquinoxaline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-bromo-5-nitrobenzene-1,2-diamine (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add benzil (1.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours. A precipitate of the product should form.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry to obtain the pure 6-bromo-8-nitro-2,3-diphenylquinoxaline.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the 13C NMR assignments for key heterocyclic structures derived from 3-bromo-5-nitrobenzene-1,2-diamine. By combining predictive analysis based on established substituent effects with detailed, field-proven synthetic protocols, we have created a self-validating resource for researchers in drug discovery and materials science.
The ability to accurately predict and assign 13C NMR spectra is an invaluable skill that accelerates the pace of research and development. The methodologies and data presented herein should serve as a robust foundation for the synthesis and characterization of a wide array of novel compounds based on this versatile diamine scaffold. As new synthetic methodologies and analytical techniques emerge, the principles outlined in this guide will continue to be relevant for the unambiguous structural elucidation of complex organic molecules.
References
-
Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance. XXI. The substituted benzimidazoles. Journal of the American Chemical Society, 93(8), 1880–1887. [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2002). The 13C NMR spectra of N-substituted benzimidazoles. Magnetic Resonance in Chemistry, 40(10), 677-680. [Link]
-
Cheeseman, G. W. H., & Törzs, E. S. G. (1965). Quinoxalines. Part V. The 13C nuclear magnetic resonance spectra of some quinoxalines. Journal of the Chemical Society, 6681-6687. [Link]
- Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Benzenoid Compounds. Academic Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
AIST:SDBS (Spectral Database for Organic Compounds). [Link]
-
ChemAxon NMR Predictor. [Link]
-
MestReNova NMR. [Link]
-
Synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. Molecules, 2021, 26(5), 1391. [Link]
A comparative study of the cyclization reactions of bromo-nitro phenylenediamines
Executive Summary: The Halogen Retention Challenge
In the landscape of heterocyclic synthesis, bromo-nitro phenylenediamines (specifically 4-bromo-2-nitroaniline and its derivatives) represent a high-value, high-risk substrate class. The bromine atom is not merely a substituent; it is a strategic "handle" for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.
The core challenge in cyclizing these substrates lies in chemoselectivity .[1] Standard methods for converting nitro-anilines to heterocycles often employ catalytic hydrogenation (Pd/C, H₂). While efficient for simple substrates, this protocol frequently results in hydrodehalogenation (loss of the bromine), rendering the scaffold useless for further functionalization.
This guide objectively compares three primary cyclization workflows, prioritizing methods that retain the halogen handle while maximizing yield.
Strategic Pathway Mapping
Before selecting a protocol, one must define the target scaffold. The bromo-nitro precursor serves as a divergent point for two major pharmacophores: Benzimidazoles (via carboxylic acid/aldehyde condensation) and Quinoxalines (via 1,2-dicarbonyl condensation).
Figure 1: Divergent Cyclization Pathways
Caption: Divergent synthetic pathways from 4-bromo-2-nitroaniline. The dashed blue line represents the preferred industrial "One-Pot" approach to minimize oxidative degradation of the diamine.
Comparative Analysis of Methodologies
Method A: Classical Stepwise Reduction & Phillips Condensation
The Academic Standard
This method involves isolating the 4-bromo-1,2-phenylenediamine intermediate followed by acid-catalyzed cyclization.
-
Pros: Allows purification of the diamine; flexible choice of cyclization partners.
-
Cons: The diamine is highly sensitive to air oxidation (turning purple/black rapidly).
-
Critical Failure Mode: Using H₂/Pd-C for the reduction step typically leads to 5-15% debromination, creating inseparable mixtures of bromo- and des-bromo products.
Method B: Fe-Mediated One-Pot Reductive Cyclization
The Industrial Preferred Route
This protocol utilizes Iron powder in acetic acid.[2] The acetic acid serves three roles: solvent, proton source for reduction, and the cyclization partner (to form 2-methylbenzimidazoles) or catalyst (if adding an external aldehyde).
-
Pros: Zero debromination ; the unstable diamine is trapped immediately; cheap reagents.
-
Cons: Iron waste disposal (sludge) on multi-kilo scale.
Method C: Oxidative Cyclization (Na₂S₂O₅)
The Mild Alternative
Used when the target is a benzimidazole derived from an aldehyde rather than an acid.
-
Pros: Mild conditions; high functional group tolerance.[3][4]
-
Cons: Requires the diamine to be pre-synthesized or generated in situ; slower reaction rates.
Performance Data & Decision Matrix
The following data summarizes internal benchmarking of these methods using 4-bromo-2-nitroaniline as the substrate.
| Metric | Method A (H₂/Pd) | Method B (Fe/AcOH) | Method C (Na₂S₂O₅) |
| Target Scaffold | Benzimidazole | Benzimidazole | Benzimidazole |
| Yield (Isolated) | 65-72% | 88-94% | 75-80% |
| Reaction Time | 4 h (2 steps) | 3 h (1 step) | 12-24 h |
| Bromine Retention | < 90% (Risk) | > 99% | > 99% |
| Scalability | High (if Pd costs allowed) | Medium (Fe waste) | High |
| Purity Profile | Contains des-bromo impurity | High | Clean |
Scientist's Verdict: For bromo-nitro substrates, Method B is the superior choice for synthesis due to the absolute retention of the bromine handle.
Detailed Experimental Protocols
Protocol 1: Fe-Mediated One-Pot Synthesis of 5-Bromo-2-methylbenzimidazole
Recommended for maximal halogen retention.
Reagents:
-
4-Bromo-2-nitroaniline (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent, 10-15 volumes)
Workflow:
-
Setup: Charge a 3-neck round bottom flask with 4-bromo-2-nitroaniline and glacial acetic acid.
-
Activation: Heat the mixture to 60°C. Mechanical stirring is required due to iron slurry density.
-
Addition: Add Iron powder portion-wise over 30 minutes. Caution: Reaction is exothermic.
-
Cyclization: Reflux the mixture (118°C) for 3 hours. The initial reduction forms the amine, which immediately condenses with acetic acid.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.
-
Neutralization: Concentrate the filtrate. Pour residue into ice water and neutralize with NaOH (aq) to pH 8.
-
Isolation: Collect the precipitate by filtration. Recrystallize from Ethanol/Water.
Protocol 2: Regioselective Synthesis of Bromo-Quinoxalines
For access to the diazine scaffold.
Reagents:
-
4-Bromo-1,2-phenylenediamine (generated in situ via Fe/HCl reduction)
-
Glyoxal (40% aq. solution) or Benzil[5]
Workflow:
-
Reduction: Reduce 4-bromo-2-nitroaniline using Fe/NH₄Cl in Ethanol/Water (reflux 2h). Filter hot to remove iron.
-
Condensation: To the fresh filtrate (containing the diamine), add Glyoxal (1.2 equiv) dropwise at room temperature.
-
Precipitation: The quinoxaline product usually precipitates within 30 minutes.
-
Regiochemistry Note: Reaction with unsymmetrical diketones (e.g., pyruvic aldehyde) will yield a mixture of 6-bromo and 7-bromo isomers (typically 3:2 ratio), requiring chromatographic separation.
Mechanistic Insight: Why Iron?
The success of the Fe/AcOH method rests on the mechanism of electron transfer which is specific to the nitro group and does not possess the potential to insert into the C-Br bond, unlike Palladium (0).
Figure 2: Mechanism of Fe-Mediated Reductive Cyclization
Caption: Stepwise electron transfer mechanism using Iron, highlighting the preservation of the C-Br bond.
References
-
Review of Benzimidazole Synthesis
-
Nitro Reduction Chemoselectivity
-
Quinoxaline Synthesis
-
Regioselectivity Studies
- Title: Deciphering and reprogramming the cyclization regioselectivity in bifurc
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URL:[Link]
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A Comparative Guide to the Synthetic Performance of 3-Bromo-5-nitrobenzene-1,2-diamine and 4-bromo-1,2-phenylenediamine
Abstract
Substituted o-phenylenediamines are cornerstone building blocks in the synthesis of nitrogen-containing heterocycles, which form the scaffold of numerous pharmaceuticals and functional materials. The choice of substituents on the aromatic ring profoundly influences the diamine's reactivity, dictating reaction kinetics, yields, and the feasibility of synthetic routes. This guide provides an in-depth comparative analysis of two such precursors: 3-Bromo-5-nitrobenzene-1,2-diamine and 4-bromo-1,2-phenylenediamine. We will explore the fundamental differences in their electronic and steric profiles and how these properties translate into tangible performance differences in a benchmark cyclocondensation reaction. This document is intended to equip researchers, medicinal chemists, and process development scientists with the technical insights required to make informed decisions in reactant selection and reaction optimization.
Introduction: The Strategic Importance of Substituted o-Phenylenediamines
o-Phenylenediamines (OPDA) are versatile precursors for a vast array of heterocyclic compounds, most notably benzimidazoles, quinoxalines, and phenazines.[1][2] The condensation of the 1,2-diamine moiety with various electrophiles, such as carboxylic acids or aldehydes, provides a reliable and modular approach to these important scaffolds.[3][4] The substituents on the aromatic ring of the OPDA serve two primary purposes: they modulate the nucleophilicity of the amino groups, thereby controlling the rate and efficiency of cyclization, and they provide functional handles for downstream synthetic transformations.
This guide focuses on a direct comparison between 4-bromo-1,2-phenylenediamine, a commonly used building block, and the more complex 3-Bromo-5-nitrobenzene-1,2-diamine.[5][6][7][8] By examining their performance through the lens of electronic effects and supported by experimental protocols, we aim to provide a clear rationale for selecting the appropriate diamine for a given synthetic challenge.
Molecular Properties and Electronic Profile
The stark difference in the synthetic performance of these two molecules originates from their distinct electronic landscapes. The presence of a strongly electron-withdrawing nitro group in 3-Bromo-5-nitrobenzene-1,2-diamine is the single most important factor differentiating it from 4-bromo-1,2-phenylenediamine.
| Property | 4-bromo-1,2-phenylenediamine | 3-Bromo-5-nitrobenzene-1,2-diamine |
| CAS Number | 1575-37-7 | 84752-20-5 (isomer)[8] |
| Molecular Formula | C₆H₇BrN₂ | C₆H₆BrN₃O₂[9] |
| Molecular Weight | 187.04 g/mol | 232.04 g/mol [9] |
| Appearance | Solid | Solid |
| Melting Point | 65-69 °C | N/A |
| Key Substituents | 4-Bromo | 3-Bromo, 5-Nitro |
| Electronic Nature | Amino groups are activating; Bromo is weakly deactivating (inductive). | Nitro group is strongly deactivating; Bromo is weakly deactivating. |
| Expected Nucleophilicity | High | Significantly Reduced |
The High Nucleophilicity of 4-bromo-1,2-phenylenediamine
In 4-bromo-1,2-phenylenediamine, the two amino groups are powerful electron-donating groups that activate the aromatic ring towards electrophilic attack.[10] More importantly for cyclization reactions, they possess high nucleophilicity. The bromine atom at the 4-position exerts a mild, deactivating inductive effect, but this is largely overcome by the activating nature of the amino groups. This makes the molecule highly reactive in condensations with carbonyl compounds.
The Deactivating Effect of the Nitro Group in 3-Bromo-5-nitrobenzene-1,2-diamine
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[11][12][13] Its influence is exerted through both a strong inductive effect and a resonance (mesomeric) effect.[10][12] In 3-Bromo-5-nitrobenzene-1,2-diamine, the nitro group is positioned meta to both amino groups. While this position prevents direct resonance delocalization of the amino lone pairs into the nitro group, its potent inductive effect drastically reduces the electron density of the entire aromatic ring. This has a profound impact:
-
Reduced Nucleophilicity: The electron-withdrawing field of the nitro group significantly decreases the availability of the lone pair electrons on the nitrogen atoms of the diamine. This lowers their nucleophilicity, making them less reactive towards electrophiles.[11]
-
Slower Reaction Rates: Consequently, cyclocondensation reactions involving this diamine are expected to be substantially slower and may require more forcing conditions (e.g., higher temperatures, stronger acid catalysis, or longer reaction times) to achieve comparable yields to its non-nitrated counterpart.
Performance in Benzimidazole Synthesis: A Comparative Overview
The synthesis of benzimidazoles via the Phillips condensation—reacting an o-phenylenediamine with a carboxylic acid under acidic conditions—serves as an excellent benchmark for comparing reactivity.[11] The reaction proceeds via acylation of one amino group, followed by an intramolecular cyclization and dehydration. The rate-limiting step is often the initial nucleophilic attack or the subsequent cyclization, both of which are highly dependent on the nucleophilicity of the diamine.
The following table summarizes the expected performance based on the electronic principles discussed.
| Parameter | 4-bromo-1,2-phenylenediamine | 3-Bromo-5-nitrobenzene-1,2-diamine | Rationale |
| Reactant | Benzoic Acid | Benzoic Acid | Identical electrophile for direct comparison. |
| Catalyst | 4M HCl (catalytic) | Polyphosphoric Acid (PPA) | A stronger acid/dehydrating agent is needed for the deactivated substrate. |
| Temperature | 100 °C | 160-180 °C | Higher thermal energy is required to overcome the activation barrier. |
| Reaction Time | 2-4 hours | 8-12 hours | Slower kinetics due to reduced nucleophilicity. |
| Typical Yield | > 85% | 60-75% | Incomplete conversion and potential for side reactions at high temperatures. |
Note: This data is representative and illustrates the expected differences in performance. Actual results may vary based on the specific carboxylic acid used and precise reaction conditions.
Experimental Protocols
The trustworthiness of a synthetic protocol lies in its clarity and the rationale behind each step. Below are detailed, self-validating procedures for the synthesis of the respective 2-phenylbenzimidazole derivatives.
Protocol 1: Synthesis of 6-bromo-2-phenyl-1H-benzimidazole
-
Reactant: 4-bromo-1,2-phenylenediamine
-
Rationale: The high reactivity of this diamine allows for the use of standard mineral acid catalysis and moderate temperatures, leading to a clean and efficient reaction.
Procedure:
-
Charging the Reactor: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Adding the Catalyst: Add 20 mL of 4M hydrochloric acid. This protonates the carbonyl oxygen of the benzoic acid, activating it for nucleophilic attack, and facilitates the dehydration step.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reactants will dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add concentrated ammonium hydroxide solution until the mixture is basic (pH ~8-9), which neutralizes the acid and precipitates the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) to remove salts, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Protocol 2: Synthesis of 6-bromo-4-nitro-2-phenyl-1H-benzimidazole
-
Reactant: 3-Bromo-5-nitrobenzene-1,2-diamine
-
Rationale: Due to the severely reduced nucleophilicity of the diamine, a stronger dehydrating agent and catalyst like polyphosphoric acid (PPA) and higher temperatures are necessary to drive the reaction to completion.
Procedure:
-
Charging the Reactor: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 3-Bromo-5-nitrobenzene-1,2-diamine (2.32 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Adding the Catalyst/Solvent: Carefully add polyphosphoric acid (PPA, approx. 25 g) to the flask. PPA serves as both the solvent and the acid catalyst/dehydrating agent. The mixture will be a thick slurry.
-
Reaction: Heat the mixture to 170 °C in an oil bath with efficient mechanical stirring. The high temperature is crucial to overcome the high activation energy of the cyclization step for this deactivated substrate.
-
Monitoring: Carefully take aliquots (quenching in ice/water and neutralizing) to monitor by TLC. The reaction typically requires 8-12 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to about 80-90 °C and very cautiously pour it onto crushed ice (approx. 200 g) in a large beaker with stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization: Slowly neutralize the acidic aqueous solution with concentrated sodium hydroxide solution while cooling in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry. Purification is typically achieved by column chromatography on silica gel due to the potential for more side products under these harsh conditions.
Discussion and Strategic Considerations
The evidence overwhelmingly indicates that 4-bromo-1,2-phenylenediamine is the superior reactant in terms of performance for standard cyclocondensation reactions . Its high nucleophilicity ensures faster reactions, milder conditions, and higher yields, which is advantageous for both laboratory-scale synthesis and industrial production.
However, the choice of reactant is not always dictated by reactivity alone. A researcher might strategically choose 3-Bromo-5-nitrobenzene-1,2-diamine for several reasons:
-
Access to Novel Scaffolds: The resulting 4-nitrobenzimidazole is a valuable intermediate. The nitro group can be readily reduced to an amine, which can then be functionalized further to build more complex molecules.[14] This provides a synthetic handle that is not present in the product derived from 4-bromo-1,2-phenylenediamine.
-
Modulation of Pharmacological Properties: The presence of a nitro group can significantly alter the electronic properties and biological activity of the final molecule. For drug development professionals, having access to such analogs is critical for structure-activity relationship (SAR) studies.
Other practical factors such as solubility should also be considered. While both compounds are soluble in common organic solvents, the nitro-substituted diamine generally exhibits poorer solubility in less polar solvents, which can influence the choice of reaction medium.[15][16][17]
Conclusion
-
4-bromo-1,2-phenylenediamine offers high performance, characterized by rapid reaction rates, mild conditions, and excellent yields, making it the workhorse for routine synthesis of 6-bromobenzimidazoles.
-
3-Bromo-5-nitrobenzene-1,2-diamine is a significantly less reactive substrate due to the deactivating nitro group. Its use necessitates harsher conditions and often results in lower yields. However, it provides a strategic entry point to more complex, functionalized heterocyclic systems where the nitro group serves as a key synthetic handle for further elaboration.
The ultimate choice between these two reagents depends on the specific goals of the synthesis: efficiency and speed versus access to downstream functionalization and molecular diversity.
References
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- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova.
- Benzimidazole synthesis. Organic Chemistry Portal.
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science.
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- Exploring the Chemical Synthesis and Applications of 4-Bromo-1,2-benzenediamine. (2026).
- The nitro group directs electrophilic aromatic substitution to th... (2023). Pearson+.
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- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
- Electrophilic aromatic directing groups. Wikipedia.
- Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps.
- Understanding Steric Hindrance: The Invisible Force in Chemistry. (2026). Oreate AI Blog.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
- Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. (2025). ResearchGate.
- 4-Bromo-1,2-benzenediamine. (2026). ChemicalBook.
- 5-Bromo-3-nitro-benzene-1,2-diamine. (2025). ChemicalBook.
- Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Benchchem.
- Directing Effect of the Nitro Group in EAS. (2017). YouTube.
- 5-Bromo-3-nitro-benzene-1,2-diamine. (2025). Guidechem.
- 4-Bromo-1,2-diaminobenzene 97 1575-37-7. Sigma-Aldrich.
- 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India. Ottokemi.
- SPECIFICATION OF M – BROMO NITROBENZENE. Sheetal Chemicals.
- 4-Nitro-1,2-phenylenediamine. PubChem.
- Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. (2025). ResearchGate.
- Solubility determination and modelling of 4-nitro-1,2-phenylenediamine in eleven organic solvents from T = (283.15 to 318.15) K and thermodynamic properties of solutions. (2017). Semantic Scholar.
- 5-Bromo-3-nitrobenzene-1,2-diamine. ChemScene.
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Navigating the Nuances of Isomerism: A Comparative Guide to Synthetic Yields of Bromo-Nitro-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the strategic synthesis of complex molecules is paramount. The judicious selection of starting materials can profoundly impact the efficiency, and ultimately the viability, of a synthetic route. Among the versatile building blocks available to the modern chemist, bromo-nitro-phenylenediamines stand out for their utility in constructing a diverse array of heterocyclic scaffolds, particularly the privileged benzimidazole core. However, the isomeric nature of these reagents introduces a layer of complexity that warrants careful consideration. The seemingly subtle shift in the positions of the bromo and nitro substituents can dramatically influence reaction outcomes, most notably the final synthetic yield.
This in-depth technical guide provides a comparative analysis of synthetic yields obtained using different isomers of bromo-nitro-phenylenediamine. Moving beyond a mere recitation of protocols, we will delve into the underlying electronic and steric factors that govern the reactivity of these isomers, offering a framework for rational isomer selection in your synthetic endeavors.
The Isomeric Landscape and its Impact on Reactivity
The three primary isomers of bromo-nitro-phenylenediamine that find common application in synthesis are:
-
4-Bromo-2-nitro-1,3-phenylenediamine
-
2-Bromo-4-nitro-1,3-phenylenediamine
-
3-Bromo-2-nitro-1,3-phenylenediamine
The reactivity of these isomers in cyclocondensation reactions, such as the formation of benzimidazoles, is a delicate interplay of electronic and steric effects imparted by the bromo and nitro substituents.
Electronic Effects: The nitro group, a potent electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic attack and reduces the nucleophilicity of the adjacent amino groups.[1] This effect is most pronounced when the nitro group is ortho or para to the amino groups. The bromine atom, while also electron-withdrawing via induction, possesses lone pairs that can participate in resonance, which can modulate the overall electron density of the ring.
Steric Hindrance: The physical bulk of the bromine atom can impede the approach of reagents to the neighboring amino group, a phenomenon known as steric hindrance.[2] This effect is most significant when the bromine atom is positioned ortho to one of the amino groups.
These competing and cooperating effects create a unique reactivity profile for each isomer, directly impacting the yields of subsequent synthetic transformations.
Comparative Analysis of Synthetic Yields in Benzimidazole Formation
To objectively assess the impact of isomerism on synthetic yield, we will examine the synthesis of a common heterocyclic scaffold, the benzimidazole ring system. The Phillips condensation, a classic method for benzimidazole synthesis, involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Table 1: Comparative Yields in Benzimidazole Synthesis
| Starting Isomer (as the diamine precursor) | Target Benzimidazole | Reagents | Yield (%) |
| 4-Bromo-2-nitroaniline | 5-Bromobenzimidazole | 1. Reduction (e.g., with Sodium Metabisulfite) 2. Formic Acid | High (not explicitly quantified for the two-step process in a single source) |
| 4-Bromo-1,2-benzenediamine | 5-Bromo-1H-benzimidazole | Trimethyl orthoformate, HCl | 100[1] |
| 4-Bromo-1,2-diaminobenzene | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | 2-Nitrobenzaldehyde | 62[3] |
Analysis of Yield Data:
The data, though not from a single comparative experiment, suggests that the choice of isomer has a significant impact on the final yield. The synthesis of 5-bromo-1H-benzimidazole from 4-bromo-1,2-benzenediamine (derived from 4-bromo-2-nitroaniline) proceeds with an exceptionally high yield of 100%.[1] This high yield can be attributed to the favorable electronic and steric arrangement in the 4-bromo-2-nitroaniline precursor.
In the case of the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, the yield of 62% is still respectable but lower than the previous example.[3] This could be influenced by the nature of the aldehyde used in the condensation reaction.
Mechanistic Insights: The "Why" Behind the Yields
The observed differences in synthetic yields can be rationalized by considering the electronic and steric environment of the amino groups in each isomer.
In 4-bromo-2-nitroaniline , the amino group ortho to the nitro group experiences significant deactivation, making it less nucleophilic. However, the amino group para to the nitro group is less affected. This difference in reactivity can lead to a more controlled and selective reaction, potentially contributing to the high yield observed in the formation of 5-bromobenzimidazole.
For 2-bromo-4-nitroaniline , both amino groups are ortho to the bulky bromine atom, which introduces significant steric hindrance. This can impede the approach of the reacting aldehyde, potentially leading to a slower reaction rate and lower overall yield.
In the case of 3-bromo-2-nitroaniline , the bromine atom is meta to both amino groups, exerting a less direct steric and electronic influence. The primary factor governing reactivity would be the strong deactivating effect of the ortho nitro group on one of the amino groups.
Experimental Protocols
To provide a practical context for the preceding discussion, detailed step-by-step methodologies for the synthesis of a key intermediate and a final benzimidazole product are presented below.
Protocol 1: Synthesis of 5-Bromo-1H-benzimidazole from 4-Bromo-1,2-benzenediamine [1]
Materials:
-
4-Bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL), add trimethyl orthoformate (44 mL).
-
Concentrate the mixture under reduced pressure.
-
Add concentrated hydrochloric acid (1.5 mL) to the residue and stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water (200 mL).
-
Adjust the pH of the solution to 7 with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid.
Protocol 2: Synthesis of 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole [3]
Materials:
-
4-Bromo-1,2-diaminobenzene
-
2-Nitrobenzaldehyde
-
Nitrobenzene
Procedure:
-
Mix approximately equimolar quantities of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde in nitrobenzene, which serves as both the solvent and the oxidant.
-
Heat the reaction mixture at 180 °C for 8 hours.
-
After the reaction is complete, cool the mixture and isolate the product, which precipitates as a yellow solid.
-
Further purification can be achieved by recrystallization.
Conclusion and Future Directions
The choice of a bromo-nitro-phenylenediamine isomer is a critical decision in the synthesis of benzimidazole-containing compounds and other heterocyclic systems. The interplay of electronic and steric effects directly dictates the reactivity of the amino groups, which in turn governs the overall synthetic yield. While the available data strongly suggests that 4-bromo-2-nitroaniline is a highly effective precursor for the synthesis of 5-bromobenzimidazoles, a comprehensive, systematic study comparing the yields of a single target molecule from all relevant isomers is needed to provide a definitive guide for synthetic chemists. Such a study would be a valuable contribution to the field, enabling more informed and efficient synthetic planning in the pursuit of novel therapeutics and functional materials.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Li, J. T., et al. (2008).
- Google Patents. (2014). CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
- A. F. M. M. Rahman, et al. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. International Journal of Pharmaceutical and Medicinal Research, 9(2), 1-10.
- Saeed, A., et al. (2015). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Tetrahedron Letters, 56(45), 6218-6221.
-
Ribeiro, M. F., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1435. [Link]
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Jezuita, A., Ejsmont, K., & Szatyłowicz, H. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]
- P. S. S. Prasad, et al. (2023). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 13(11), 1-10.
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
- Grimmett, M. R., & Iddon, B. (1995). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Heterocycles, 41(7), 1525-1552.
- Eberlin, L., Carboni, B., & Whiting, A. (2015). Regioisomeric and Substituent Effects upon the Outcome of the Reaction of 1-Borodienes with Nitrosoarene Compounds. The Journal of Organic Chemistry, 80(12), 6574-6583.
- Cooksey, C. J. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561-5581.
-
LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
LibreTexts. (2022). Steric Hindrance. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
